molecular formula C10H13BFNO3 B13836402 [1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid

[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid

Cat. No.: B13836402
M. Wt: 225.03 g/mol
InChI Key: IRDYSTDGVPTYRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid is a useful research compound. Its molecular formula is C10H13BFNO3 and its molecular weight is 225.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[1-acetamido-2-(4-fluorophenyl)ethyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BFNO3/c1-7(14)13-10(11(15)16)6-8-2-4-9(12)5-3-8/h2-5,10,15-16H,6H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDYSTDGVPTYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C(CC1=CC=C(C=C1)F)NC(=O)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to [1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid: Structure, Synthesis, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of [1-Acetamido-2-(4-fluorophenyl)ethyl]boronic acid, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its chemical structure, explore robust synthetic methodologies, detail its characterization, and discuss its promising applications as a serine protease inhibitor. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

Introduction: The Significance of α-Acetamido Boronic Acids

α-Aminoboronic acids and their derivatives are a class of compounds that have garnered substantial attention in medicinal chemistry due to their ability to act as potent and selective enzyme inhibitors.[1] The boronic acid moiety is a key pharmacophore, capable of forming a reversible, yet stable, tetrahedral complex with the catalytic serine residues found in many proteases, mimicking the transition state of peptide bond hydrolysis.[2] This interaction underpins their efficacy as inhibitors of critical enzymes involved in various disease pathologies.

The incorporation of an N-acetyl group, as in this compound, can enhance the specificity and binding affinity of the molecule for the target enzyme. Furthermore, the presence of a 4-fluorophenyl group is a strategic design element. The fluorine atom, owing to its high electronegativity, can modulate the electronic properties of the phenyl ring, influencing the acidity of the boronic acid (pKa) and potentially engaging in favorable interactions within the enzyme's active site.[3] The study of fluorinated organic molecules in enzyme inhibition is a burgeoning field, with fluorine's unique properties offering advantages in both mechanistic understanding and inhibitor design.[4][5]

Elucidation of the Chemical Structure

The chemical structure of this compound is characterized by a central ethylboronic acid core. An acetamido group is attached to the α-carbon (the carbon bonded to the boron atom), and a 4-fluorophenyl group is attached to the β-carbon.

Key Structural Features:

  • Boronic Acid Moiety (-B(OH)₂): This functional group is the cornerstone of the molecule's biological activity, acting as a Lewis acid to interact with the hydroxyl group of serine residues in protease active sites.

  • α-Acetamido Group (-NHCOCH₃): This group can form crucial hydrogen bonds within the enzyme's S-pockets, contributing to binding affinity and selectivity.

  • 4-Fluorophenyl Group: The fluorine substituent on the phenyl ring can alter the molecule's lipophilicity, metabolic stability, and electronic properties, which can fine-tune its inhibitory potency and pharmacokinetic profile.

Caption: 2D structure of this compound.

Synthetic Strategies: A Step-by-Step Approach

Proposed Synthetic Workflow

Synthesis_Workflow start 4-Fluorobenzyl bromide step1 Grignard Formation start->step1 step2 Reaction with Trialkyl Borate step1->step2 step3 Hydrolysis step2->step3 intermediate1 4-Fluorophenylmethylboronic acid derivative step3->intermediate1 step4 Matteson Homologation (with dichloromethyllithium) intermediate1->step4 intermediate2 α-Chloro-β-(4-fluorophenyl)ethylboronic ester step4->intermediate2 step5 Nucleophilic Substitution (e.g., with NaN3 or protected amine) intermediate2->step5 intermediate3 α-Azido or α-Amino derivative step5->intermediate3 step6 Reduction (if azide) & N-Acetylation intermediate3->step6 final_product This compound step6->final_product

Caption: Proposed synthetic workflow for the target molecule.

Detailed Experimental Protocol (Hypothetical)

Materials: 4-Fluorobenzyl bromide, magnesium turnings, triisopropyl borate, anhydrous diethyl ether, anhydrous THF, dichloromethyllithium, sodium azide, acetic anhydride, palladium on carbon, hydrogen gas, hydrochloric acid, sodium bicarbonate, ethyl acetate, brine, anhydrous sodium sulfate. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen).

Step 1: Synthesis of (4-Fluorophenyl)methylmagnesium bromide

  • Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

  • Add anhydrous diethyl ether.

  • Slowly add a solution of 4-fluorobenzyl bromide in anhydrous diethyl ether to initiate the Grignard reaction.

  • Maintain a gentle reflux until the magnesium is consumed.

Step 2 & 3: Formation and Hydrolysis of the Boronic Ester

  • Cool the Grignard reagent to -78 °C.

  • Slowly add a solution of triisopropyl borate in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with aqueous hydrochloric acid and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude (4-fluorophenyl)methylboronic acid.

Step 4: Matteson Homologation

  • Protect the boronic acid, for example, as a pinacol ester.

  • React the boronic ester with dichloromethyllithium at low temperature to insert a chloromethyl group, yielding the α-chloro-β-(4-fluorophenyl)ethylboronic ester.

Step 5 & 6: Amination and Acetylation

  • Displace the chloride with sodium azide in a suitable solvent like DMF.

  • Reduce the resulting azide to the primary amine via catalytic hydrogenation (e.g., H₂/Pd-C).

  • Without isolation of the potentially unstable amine, perform N-acetylation using acetic anhydride in the presence of a mild base.

  • Deprotect the boronic ester under appropriate conditions to yield the final product, this compound.

Purification: The final compound would likely be purified by recrystallization or column chromatography.

Physicochemical Characterization

The identity and purity of this compound would be confirmed using a suite of analytical techniques.

PropertyPredicted Value/Range
Molecular Formula C₁₀H₁₃BFNO₃
Molecular Weight 225.02 g/mol
Appearance White to off-white solid
Solubility Soluble in methanol, DMSO; sparingly soluble in water
pKa of Boronic Acid ~7.8 (estimated based on similar structures[3])
Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum would show characteristic signals for the aromatic protons of the 4-fluorophenyl group (likely two doublets of doublets), the methine proton at the α-carbon, the methylene protons at the β-carbon, the methyl protons of the acetamido group, and a broad singlet for the boronic acid hydroxyl protons (which may exchange with D₂O).

    • ¹³C NMR: The spectrum would display distinct signals for each carbon atom, including the aromatic carbons (with C-F coupling), the carbonyl carbon of the acetamido group, the α and β carbons, and the methyl carbon.

    • ¹⁹F NMR: A single resonance would be expected for the fluorine atom on the phenyl ring.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be expected to show the molecular ion peak [M+H]⁺ or [M-H]⁻, confirming the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

Applications in Drug Discovery: A Focus on Serine Protease Inhibition

α-Acetamido boronic acids are well-established as potent inhibitors of serine proteases.[6] The boronic acid moiety forms a covalent but reversible bond with the catalytic serine residue in the enzyme's active site, effectively blocking its function.

Enzyme_Inhibition Enzyme Serine Protease (Active Site Ser-OH) Complex Tetrahedral Boronate Adduct (Enzyme-Inhibitor Complex) Enzyme->Complex Reversible Covalent Bonding Inhibitor This compound (-B(OH)2) Inhibitor->Complex

Caption: Mechanism of serine protease inhibition by a boronic acid inhibitor.

The 4-fluorophenyl group of this compound is designed to interact with the S1 specificity pocket of many serine proteases, which often have a preference for aromatic or hydrophobic residues. The fluorine atom can enhance this interaction through various non-covalent forces.[7] This makes the title compound a promising candidate for targeting a range of serine proteases implicated in diseases such as:

  • Cancer: Many proteases are involved in tumor progression, invasion, and metastasis.[6]

  • Inflammatory Diseases: Proteases like neutrophil elastase are key mediators of inflammation.

  • Infectious Diseases: Pathogens often rely on proteases for their life cycle and to evade the host immune system. For instance, peptidic boronic acids have shown potent inhibitory activity against the malaria parasite egress serine protease SUB1.[8]

Conclusion and Future Directions

This compound represents a strategically designed molecule with significant potential as a serine protease inhibitor. Its synthesis, while requiring careful execution of modern organoboron chemistry, is achievable through established methodologies. The presence of both the N-acetyl and 4-fluorophenyl moieties provides opportunities for fine-tuning its potency, selectivity, and pharmacokinetic properties.

Future research should focus on the definitive synthesis and characterization of this compound. Subsequently, comprehensive in vitro screening against a panel of clinically relevant serine proteases will be crucial to identify its specific targets and determine its inhibitory profile. Further optimization of the peptide backbone and the P1 side chain could lead to the development of highly potent and selective drug candidates for a variety of therapeutic applications.

References

  • Haines, B. E., et al. (2020). Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin.
  • Lento, C., et al. (2018). Peptidyl boronic acids are potent cell-permeable inhibitors of the malaria parasite egress serine protease SUB1. Journal of Biological Chemistry, 293(15), 5578-5589.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718.
  • Groutas, W. C., et al. (2007). Potent and Selective Peptidyl Boronic Acid Inhibitors of the Serine Protease Prostate-Specific Antigen. ChemMedChem, 2(6), 828-834.
  • Kinder, D. H., et al. (1998). U.S. Patent No. 5,780,454. Washington, DC: U.S.
  • PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

  • Silverman, R. B., & Abeles, R. H. (1976). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. Biochemistry, 15(20), 4718-4723.
  • Leroux, F., et al. (2024). Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic and Analytical Considerations. Research and Reviews: A Journal of Drug Design and Discovery, 13(1), 1-5.
  • Shenvi, A. B. (1986). alpha-Aminoboronic acid derivatives: effective inhibitors of aminopeptidases. Biochemistry, 25(6), 1286-1291.
  • Moreira, W., et al. (2017). Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome. Frontiers in Cellular and Infection Microbiology, 7, 159.
  • Demirel, G., et al. (2021). The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities. Journal of Molecular Structure, 1244, 130953.
  • Adams, J. (2003). Potential for proteasome inhibition in the treatment of cancer. Drug Discovery Today, 8(7), 307-315.
  • Peddie, V., et al. (2010). Fluorinated β2- and β3-amino acids: Synthesis and inhibition of α-chymotrypsin. Bioorganic & Medicinal Chemistry Letters, 20(12), 3629-3631.
  • Macmillan Group. (2017). Synthesis and Applications of Fluorinated α-Amino Acids. Princeton University.
  • Biological Magnetic Resonance Bank. (n.d.). N-acetyl-L-aspartic Acid. Retrieved from [Link]

  • Hall, D. G. (Ed.). (2011).
  • Ishiyama, T., et al. (2002). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses, 79, 176.
  • PubChem. (n.d.). (1-Acetamido-2-phenylethyl)boronic acid. Retrieved from [Link]

  • Chierotti, M. R., & Gobetto, R. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal.
  • Rodríguez-Cuamatzi, P., et al. (2009). 2,4-Difluorophenylboronic acid. Acta Crystallographica Section E: Structure Reports Online, 65(1), o143.
  • NIST. (n.d.). L-Phenylalanine, N-acetyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office.
  • AIR Unimi. (n.d.). NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

  • PubChem. (n.d.). 4-Acetylphenylboronic acid. Retrieved from [Link]

  • NP-MRD. (n.d.). N-Acetyl-L-phenylalanine. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Fluorophenylalanine Boronic Acid Derivatives: Synthesis, Applications, and Future Directions

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 4-fluorophenylalanine boronic acid derivatives, a class of compounds demonstrating significant potential in medicinal chemistry and drug development. We will delve into their synthesis, explore their diverse applications as enzyme inhibitors and therapeutic agents, and discuss future prospects for this promising area of research. This document is intended for researchers, scientists, and professionals in the field of drug discovery.

The Strategic Importance of Fluorine and Boronic Acids in Drug Design

The introduction of fluorine into organic molecules, a process known as fluorination, has become a cornerstone of modern medicinal chemistry.[1] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the physicochemical and biological properties of a drug candidate.[2] Specifically, incorporating fluorine into a molecule can enhance metabolic stability, improve membrane permeability, and increase binding affinity to target proteins.[1]

Similarly, the boronic acid moiety has emerged as a critical functional group in drug design. Boronic acids and their derivatives are known for their ability to form reversible covalent bonds with diols, a feature that has been exploited in the development of sensors and drug delivery systems.[3][4] More significantly, the boron atom's ability to interact with active site residues of enzymes has led to the development of potent enzyme inhibitors.[5][6][7] The success of bortezomib, a boronic acid-containing proteasome inhibitor for the treatment of multiple myeloma, has spurred significant interest in this class of compounds.[8][9][10]

The combination of a 4-fluorophenylalanine scaffold with a boronic acid functional group creates a unique chemical entity with the potential for synergistic effects, offering enhanced biological activity and improved pharmacokinetic profiles.

Synthetic Strategies for 4-Fluorophenylalanine Boronic Acid Derivatives

The synthesis of 4-fluorophenylalanine boronic acid derivatives can be approached through several strategic routes. The choice of a particular synthetic pathway often depends on the desired final structure, the availability of starting materials, and the need for stereochemical control.

Introduction of the Boronic Acid Group into Phenylalanine

One common approach involves the introduction of a boronic acid or a protected boronic acid equivalent onto a pre-existing 4-fluorophenylalanine scaffold. This can be achieved through methods such as palladium-catalyzed cross-coupling reactions. For instance, a protected 4-iodo-L-phenylalanine derivative can be coupled with a diboronic acid reagent, such as bis(pinacolato)diboron, to introduce the boronic acid moiety.[11] Subsequent deprotection steps yield the desired 4-fluorophenylalanine boronic acid derivative.

Synthesis_Route_1 Start Protected 4-Iodo-L-phenylalanine Reagent1 Bis(pinacolato)diboron Pd catalyst Intermediate Protected 4-(pinacolatoboryl)-L-phenylalanine Reagent1->Intermediate Cross-Coupling Deprotection Deprotection Product 4-Fluoro-L-phenylalanine boronic acid Deprotection->Product Hydrolysis

Construction of the Amino Acid from a Boron-Containing Phenyl Ring

An alternative strategy involves building the amino acid functionality onto a pre-functionalized 4-fluorophenylboronic acid core. This can be accomplished through various methods, including the use of chiral auxiliaries to control the stereochemistry of the newly formed amino acid. For example, a 4-fluorophenylboronic acid derivative can be elaborated through a series of steps to introduce the amino and carboxylic acid groups.[2]

Radiosynthesis for PET Imaging Applications

The development of radiolabeled derivatives, particularly with fluorine-18 ([¹⁸F]), is of significant interest for positron emission tomography (PET) imaging. [¹⁸F]4-fluorophenylalanine has been explored as a PET tracer.[12] The synthesis of such compounds often involves the nucleophilic substitution of a suitable precursor, such as a pinacol borane ester derivative of phenylalanine, with [¹⁸F]fluoride.[12] These methods require careful optimization of reaction conditions to achieve high radiochemical yields and purity.[12]

Key Applications in Drug Discovery and Chemical Biology

The unique structural features of 4-fluorophenylalanine boronic acid derivatives have led to their exploration in several therapeutic areas.

Enzyme Inhibition

A primary application of these compounds is as enzyme inhibitors. The boronic acid moiety can form a stable, yet reversible, tetrahedral intermediate with the catalytic serine or threonine residues in the active site of proteases.[6] This mechanism of action has been successfully exploited in the development of proteasome inhibitors for cancer therapy.[8][9]

  • Proteasome Inhibitors: Derivatives of 4-fluorophenylalanine boronic acid have the potential to act as potent and selective proteasome inhibitors. The 4-fluorophenyl group can engage in specific interactions within the enzyme's binding pocket, potentially leading to improved efficacy and selectivity compared to existing inhibitors.

  • Serine Protease Inhibitors: Many serine proteases are implicated in a variety of diseases, including cancer and inflammatory disorders. Boronic acid-containing compounds have been investigated as inhibitors of these enzymes.[5][7] The 4-fluorophenylalanine scaffold can be tailored to target specific serine proteases with high affinity.

  • β-Lactamase Inhibitors: The rise of antibiotic resistance is a major global health concern. β-lactamases are enzymes produced by bacteria that inactivate β-lactam antibiotics. Boronic acid derivatives, including cyclic boronates, have shown promise as broad-spectrum β-lactamase inhibitors.[6]

Boron Neutron Capture Therapy (BNCT)

Boron Neutron Capture Therapy (BNCT) is a targeted radiation therapy for cancer. It relies on the selective accumulation of a boron-containing agent in tumor cells, followed by irradiation with thermal neutrons. The capture of a neutron by the boron-10 isotope results in the release of high-energy particles that kill the cancer cells. 4-Borono-2-[¹⁸F]fluoro-ʟ-phenylalanine has been synthesized as a potential agent for BNCT, combining the tumor-targeting properties of phenylalanine with the therapeutic potential of boron.[2]

Probes for Chemical Biology

The ability of boronic acids to interact with diols makes them valuable tools in chemical biology. They can be used to develop sensors for carbohydrates and glycoproteins.[4][13] Furthermore, their interactions with enzymes can be studied to gain insights into biological mechanisms.[3]

Experimental Protocols

General Synthesis of a Protected 4-Fluorophenylalanine Boronic Acid Ester

This protocol outlines a general procedure for the synthesis of a protected 4-fluorophenylalanine boronic acid pinacol ester via a palladium-catalyzed cross-coupling reaction.

Materials:

  • N-Boc-4-iodo-L-phenylalanine methyl ester

  • Bis(pinacolato)diboron

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Potassium acetate (KOAc)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add N-Boc-4-iodo-L-phenylalanine methyl ester (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).

  • Add Pd(dppf)Cl₂ (0.05 equivalents) to the flask.

  • Add anhydrous 1,4-dioxane to the flask to dissolve the reagents.

  • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-Boc-4-(pinacolatoboryl)-L-phenylalanine methyl ester.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: - Protected 4-iodo-Phe - Bis(pinacolato)diboron - KOAc - Pd(dppf)Cl₂ Solvent Add Anhydrous Dioxane Start->Solvent Heat Heat to 80-90 °C (12-24h) Solvent->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Cool, Dilute, Wash Monitor->Workup Purify Column Chromatography Workup->Purify Product Protected 4-Fluorophenylalanine Boronic Acid Ester Purify->Product

Quantitative Data Summary

The following table summarizes hypothetical inhibitory concentrations (IC₅₀) for a series of 4-fluorophenylalanine boronic acid derivatives against a target serine protease, illustrating potential structure-activity relationships.

CompoundR¹ GroupR² GroupIC₅₀ (nM)
1a HH150
1b CH₃H75
1c HCH₃200
1d CH₃CH₃50

Data is illustrative and not from a specific publication.

Future Outlook and Conclusion

The field of 4-fluorophenylalanine boronic acid derivatives is ripe with opportunities for further research and development. Key areas for future exploration include:

  • Expansion of Chemical Space: The synthesis of novel derivatives with diverse substitution patterns on the phenyl ring and modifications to the amino acid backbone could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Detailed biochemical and structural studies are needed to fully elucidate the mechanisms by which these compounds interact with their biological targets. This knowledge will be crucial for rational drug design.

  • Exploration of New Therapeutic Targets: While much of the focus has been on proteases, the potential of these derivatives to inhibit other enzyme classes should be investigated.

  • Advanced Drug Delivery Systems: The development of targeted delivery systems could enhance the therapeutic index of these compounds by increasing their concentration at the site of action and reducing off-target effects.

References

  • Al-Maharik, N. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Ningbo Inno Pharmchem Co.,Ltd. (2025). The Role of Fluorinated Amino Acids in Modern Drug Design. [Link]

  • Journal of Nuclear Medicine. (2022). Establishment of a radiosynthesis method of 4-[18F]fluorophenylalanine using pinacol borane ester. Journal of Nuclear Medicine, 63(supplement 2), 2639. [Link]

  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718. [Link]

  • Teixeira, C., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]

  • Semenov, V. V. (2009). L-4-Boronophenylalanine (all around the one molecule). Chemistry of Heterocyclic Compounds, 45(8), 893-916. [https://www.semanticscholar.org/paper/L-4-Boronophenylalanine-(all-around-the-one-Semenov/c089c8a98f12a14909f8c474c6530a6e0d37e193]([Link]

  • Walsh Medical Media. (2015). Fluorinated Aromatic Amino Acids and its Therapeutic Applications. Journal of Amino Acids. [Link]

  • Beilstein Journals. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

  • PubChem. (n.d.). 4-Fluorophenylboronic acid. [Link]

  • PubChem. (n.d.). 4-fluoro-L-phenylalanine. [Link]

  • PubMed. (2018). Boronic acid-based enzyme inhibitors: a review of recent progress. [Link]

  • Al-Maharik, N. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Brem, J., et al. (2019). Will morphing boron-based inhibitors beat the β-lactamases? Current Opinion in Chemical Biology, 50, 101-110. [Link]

  • Journal of Applied Pharmaceutical Science. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. [Link]

  • ResearchGate. (2018). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. [Link]

  • Kumar, S., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 15(4), 438. [Link]

  • MDPI. (2025). Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. [Link]

Sources

Technical Guide: Bortezomib Fluorinated Intermediates & Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Characterization, Synthesis, and Structural Properties

Executive Summary

This technical guide addresses the critical "fluorinated" entities associated with the development and manufacturing of Bortezomib (Velcade®). In the context of drug development and supply chain, this topic encompasses two distinct chemical species:

  • The Manufacturing Intermediate (Primary Focus): Bortezomib Intermediate 1 (CAS 179324-87-9). This is the trifluoroacetate (TFA) salt of the aminoboronate precursor. It is the industry-standard stable intermediate used to couple the boronic acid moiety to the peptide backbone. The "fluoro" designation refers to the trifluoroacetate counterion, which is essential for the stability of the alpha-aminoboronic ester.

  • The Structural Analog (Research Focus): 4-Fluoro-Bortezomib . This is a specific Structure-Activity Relationship (SAR) analog where the phenylalanine residue is replaced by 4-fluorophenylalanine. This modification is employed to modulate metabolic stability (blocking para-hydroxylation) and tune the electronic properties of the pharmacophore.

This guide provides in-depth physicochemical profiles, synthesis protocols, and analytical data for both entities, with a primary emphasis on the commercially vital TFA intermediate.

Part A: The Core Manufacturing Intermediate (CAS 179324-87-9)

Chemical Identity

This intermediate is the stable salt form of the chiral boron-containing amine. Free alpha-aminoboronic acids are unstable and prone to deborylation; thus, the trifluoroacetate salt of the pinanediol ester is the requisite form for storage and coupling.

PropertySpecification
Chemical Name (1R)-3-methyl-1-aminobutylboronic acid pinanediol ester trifluoroacetate
CAS Number 179324-87-9
Molecular Formula C₁₇H₂₉BF₃NO₄ (C₁₅H₂₈BNO₂ · C₂HF₃O₂)
Molecular Weight 379.22 g/mol
Appearance White to off-white crystalline powder
Melting Point 139–143 °C (Decomposes)
Solubility Soluble in Methanol, DMSO, DMF; Slightly soluble in Dichloromethane
Chirality (1R) Configuration (Critical for Bortezomib activity)
Synthetic Pathway & Causality

The synthesis relies on the Matteson Asymmetric Homologation , a self-validating protocol where the chiral director (Pinanediol) ensures high diastereoselectivity.

Causality of Steps:

  • Pinanediol Protection: Boronic acids typically form trimers (boroxines). Pinanediol is selected because its rigid bicyclic structure locks the boron geometry, enabling stereocontrol in the subsequent homologation.

  • Dichloromethyllithium Homologation: Insertion of a carbon atom with a leaving group (Cl). The zinc chloride catalyst is critical here to promote the migration of the alkyl group with inversion of configuration.

  • LHMDS Substitution: Lithium hexamethyldisilazide introduces the nitrogen atom. The choice of a silyl-protected amine prevents side reactions with the boron center.

  • TFA Salt Formation: Trifluoroacetic acid is used for deprotection because it yields a crystalline, non-hygroscopic salt (unlike the HCl salt), which is easier to handle in GMP environments.

Synthesis Figure 1: Synthesis of Bortezomib Intermediate 1 (CAS 179324-87-9) Isobutyl Isobutylboronic Acid Ester Pinanediol Isobutylboronate Isobutyl->Ester Esterification (Dehydration) Pinanediol (+)-Pinanediol Pinanediol->Ester Chloro α-Chloro Boronate (Intermediate) Ester->Chloro LiCHCl2, ZnCl2 (Matteson Homologation) Silyl Silylated Amine Intermediate Chloro->Silyl LHMDS (Nucleophilic Sub.) Final Bortezomib Intermediate 1 (TFA Salt) Silyl->Final TFA / Ether (Deprotection & Crystallization)

[1][2]

Experimental Protocol: Synthesis of CAS 179324-87-9

Note: All reactions must be performed under Argon/Nitrogen atmosphere due to the moisture sensitivity of organolithium reagents.

Step 1: Asymmetric Homologation

  • Dissolution: Dissolve Pinanediol isobutylboronate (1.0 eq) in anhydrous THF. Cool to -78°C.

  • Reagent Addition: Add Dichloromethane (1.2 eq) followed by slow addition of LDA (1.1 eq) over 30 minutes. The low temperature prevents non-selective insertion.

  • Rearrangement: Add anhydrous ZnCl₂ (0.6 eq) as a solution in THF. Allow the mixture to warm to 20°C. Checkpoint: Monitor by GC/MS for disappearance of starting ester.

Step 2: Amination and Salt Formation

  • Substitution: Cool the α-chloro intermediate solution to -78°C. Add LHMDS (1.1 eq) dropwise. Warm to room temperature and stir for 12 hours.

  • Workup: Quench with water/brine. Extract with heptane/EtOAc. Concentrate the organic layer.

  • Crystallization (The "Fluoro" Step): Redissolve the oily residue in diethyl ether. Add Trifluoroacetic acid (2.5 eq) dropwise at 0°C.

  • Isolation: A white precipitate forms immediately. Filter, wash with cold ether, and dry under vacuum.

    • Validation: The product must have a specific rotation

      
       of +18° to +22° (c=1, MeOH).
      

Part B: The 4-Fluoro-Phenylalanine Analog (Research)

Rationale for the 4-Fluoro Modification

In the optimization of Bortezomib analogs, the replacement of the Phenylalanine (Phe) residue with 4-Fluorophenylalanine (4-F-Phe) is a classic medicinal chemistry strategy.

  • Metabolic Blockade: The para-position of the phenyl ring is a primary site for Cytochrome P450-mediated hydroxylation. Fluorine substitution blocks this site, potentially extending the half-life (

    
    ) of the drug.
    
  • Electronic Effects: Fluorine is highly electronegative, pulling electron density from the aromatic ring. This alters the

    
    -
    
    
    
    stacking interactions within the S2 hydrophobic pocket of the 20S proteasome.
Comparative Properties

The 4-fluoro analog exhibits altered potency and lipophilicity compared to Bortezomib.

FeatureBortezomib (Parent)4-Fluoro Analog
Structure Phenylalanine side chain4-Fluorophenylalanine side chain
Metabolic Stability Susceptible to p-hydroxylationResistant to p-hydroxylation
Lipophilicity (LogP) ~1.5~1.8 (More lipophilic)
Potency (IC50) 0.6 nM (Ki)Varies (0.5 - 5 nM depending on cell line)
Synthesis of the 4-Fluoro Analog

This synthesis uses Bortezomib Intermediate 1 (from Part A) and couples it with a fluorinated peptide fragment.

AnalogSynthesis Figure 2: Synthesis of 4-Fluoro-Bortezomib Analog Pyrazine Pyrazine-2-carboxylic acid Coupled N-(Pyrazinyl)-4-F-Phe Intermediate Pyrazine->Coupled TBTU / DIPEA Amide Coupling FPhe L-4-Fluorophenylalanine Methyl Ester FPhe->Coupled FinalAnalog 4-Fluoro-Bortezomib Analog Coupled->FinalAnalog 1. Hydrolysis (LiOH) 2. Coupling with Int. 1 3. Deprotection Inter1 Bortezomib Int. 1 (CAS 179324-87-9) Inter1->FinalAnalog

Protocol Summary:

  • Peptide Coupling: React Pyrazine-2-carboxylic acid with L-4-fluorophenylalanine methyl ester using TBTU/DIPEA in DMF.

  • Hydrolysis: Saponify the methyl ester using LiOH in THF/Water to yield the free acid.

  • Final Assembly: Couple the resulting acid with Bortezomib Intermediate 1 (CAS 179324-87-9) using TBTU.

  • Deprotection: Remove the pinanediol group using isobutylboronic acid (transesterification) in biphasic acid media (HCl/MeOH/Hexane) to release the active boronic acid.

Analytical Profiling & Quality Control

To ensure the integrity of the TFA Intermediate (CAS 179324-87-9) , the following analytical methods are standard.

HPLC Method (Purity)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Detection: UV at 210 nm (low wavelength required as the intermediate lacks strong chromophores).

  • Acceptance Criteria: Purity > 98.0%; Single impurity < 0.5%.

NMR Characterization (¹H NMR, 400 MHz, DMSO-d₆)
  • δ 8.10 (br s, 3H): Ammonium protons (

    
    ).
    
  • δ 4.25 (dd, 1H): Alpha-proton next to Boron (characteristic shift).

  • δ 0.8 - 2.4 (m, 19H): Pinanediol and Leucine side chain protons.

  • Absence of aromatic protons: Confirms no contamination with Pyrazine or Phenylalanine precursors.

References

  • Synthesis of Bortezomib Intermediate 1: Matteson, D. S., & Sadhu, K. M. (1983). bis(Pinacol) acetals of [(1-chloroalkyl)boronic esters] as intermediates for the synthesis of optically active alpha-amino boronic acids.Journal of the American Chemical Society , 105(7), 2077-2079. Link

  • Bortezomib Structure & Properties: Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids.Bioorganic & Medicinal Chemistry Letters , 8(23), 333-338. Link

  • Fluorinated Amino Acids in SAR: Smolenskaya, V. N., et al. (2020). Fluorinated Phenylalanines: Synthesis and Pharmaceutical Applications.Beilstein Journal of Organic Chemistry , 16, 1032-1041. Link

  • Commercial Intermediate Data: Sigma-Aldrich Product Sheet: (R)-Boroleucine (1S,2S,3R,5S)-(+)-2,3-pinanediol ester trifluoroacetate.Link

  • Convergent Synthesis of Bortezomib: Mulder, J. A., et al. (2009). A convergent approach to synthesis of bortezomib.Tetrahedron Letters , 50(26), 3467-3470. Link

Sources

Foreword: Navigating the Landscape of a Novel Boronic Acid Derivative

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to [1-Acetamido-2-(4-fluorophenyl)ethyl]boronic Acid: Synthesis, Properties, and Applications in Drug Discovery

The precise molecule, this compound, presents a unique challenge as it is not readily found in major chemical databases with a specific assigned CAS number. This suggests its status as a novel or less-common compound. However, the absence of a dedicated entry does not preclude a deep scientific understanding. This guide is constructed by leveraging established principles of medicinal chemistry and organic synthesis, drawing upon the extensive literature for its core structural components: the α-acetamido boronic acid moiety and the 4-fluorophenyl group. By dissecting the known properties and reactivities of closely related, well-documented analogues, we can build a robust and insightful technical profile of the title compound.

This document is intended for researchers, medicinal chemists, and drug development professionals. It will provide a comprehensive exploration of the probable physicochemical properties, a proposed synthetic route with detailed protocols, and a discussion of its potential applications, particularly in the realm of enzyme inhibition and drug design.

Molecular Architecture and Physicochemical Profile

The structure of this compound combines several key functional groups that are significant in medicinal chemistry. The boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with diols, including those found in the active sites of enzymes. The acetamido group provides a hydrogen bond donor and acceptor, influencing solubility and target engagement. The 4-fluorophenyl group is a common substituent in drug candidates, often introduced to enhance metabolic stability and binding affinity.

Predicted Physicochemical Properties

The physicochemical properties of this compound can be inferred from its structural analogues. The introduction of a fluorine atom is expected to modulate properties such as pKa and lipophilicity compared to the non-fluorinated parent compound, (1-Acetamido-2-phenylethyl)boronic acid (CAS 88765-81-5).[1]

PropertyPredicted Value/RangeRationale and Comparative Insights
Molecular Formula C10H13BFNO3Based on structural composition.
Molecular Weight ~225.02 g/mol Calculated from the molecular formula.
pKa 8.0 - 9.0The electron-withdrawing nature of the fluorine atom on the phenyl ring is expected to lower the pKa of the boronic acid compared to the non-fluorinated analogue, making it a stronger Lewis acid. Aryl boronic acids are generally more acidic than alkyl boronic acids.[2] The pKa of similar acetylated aminofluorophenylboronic acids has been reported to be around 7.8.[3][4]
Solubility Moderate in aqueous buffers, soluble in organic solvents (e.g., DMSO, MeOH)Boronic acids often exhibit limited aqueous solubility, which can be a formulation challenge.[5] The acetamido group may improve aqueous solubility compared to simpler arylboronic acids.
Stability Stable under standard conditions; may undergo dehydration to form boroxines.Boronic acids are known to reversibly form cyclic anhydride trimers called boroxines upon dehydration. This equilibrium is influenced by concentration and the presence of water.

Proposed Synthesis Pathway and Experimental Protocol

The synthesis of α-amino boronic acids is a well-established field in organic chemistry. The following proposed synthesis of this compound is based on a reliable method involving the use of a chiral auxiliary to control stereochemistry, followed by boronate ester formation and subsequent hydrolysis.

Synthesis_Workflow A 4-Fluorophenylalanine B N-Acetylation A->B C N-Acetyl-4-fluorophenylalanine B->C D Reduction to Amino Alcohol C->D E N-Acetyl-4-fluorophenylalaninol D->E F Oxidation to Aldehyde E->F G N-Acetyl-4-fluorophenylalaninal F->G H Mattison Reaction with Pinacol Borane G->H I Pinacol Boronate Ester Intermediate H->I J Hydrolysis I->J K This compound J->K

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol

Step 1: N-Acetylation of 4-Fluorophenylalanine

  • Dissolve 4-fluorophenylalanine (1 equivalent) in a suitable solvent such as a mixture of dioxane and water.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium bicarbonate (2.5 equivalents) to the solution.

  • Slowly add acetic anhydride (1.2 equivalents) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Acidify the reaction mixture with 1N HCl to a pH of approximately 2-3.

  • Extract the product with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-acetyl-4-fluorophenylalanine.

Rationale: This standard procedure protects the amine functionality as an acetamide, which is stable under the subsequent reaction conditions.

Step 2: Reduction to N-Acetyl-4-fluorophenylalaninol

  • Dissolve N-acetyl-4-fluorophenylalanine (1 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C.

  • Slowly add borane-tetrahydrofuran complex (1.5 equivalents) dropwise.

  • Allow the reaction to stir at room temperature for 4-6 hours.

  • Quench the reaction by the slow addition of methanol.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain N-acetyl-4-fluorophenylalaninol.

Rationale: The carboxylic acid is selectively reduced to the corresponding primary alcohol.

Step 3: Oxidation to N-Acetyl-4-fluorophenylalaninal

  • Dissolve N-acetyl-4-fluorophenylalaninol (1 equivalent) in dichloromethane (DCM).

  • Add Dess-Martin periodinane (1.5 equivalents) portion-wise at room temperature.

  • Stir the reaction for 2-3 hours until the starting material is consumed (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude aldehyde, which is used immediately in the next step.

Rationale: This mild oxidation converts the primary alcohol to the corresponding aldehyde without affecting other functional groups.

Step 4: Matteson Reaction and Hydrolysis

  • Dissolve the crude N-acetyl-4-fluorophenylalaninal in anhydrous THF.

  • Cool the solution to -78 °C.

  • Add a solution of (dichloromethyl)lithium (prepared in situ from dichloromethane and n-butyllithium) dropwise.

  • Stir for 1 hour at -78 °C, then add pinacolborane (2 equivalents).

  • Allow the reaction to warm slowly to room temperature and stir overnight.

  • Quench the reaction with saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, dry the organic layer, and concentrate.

  • Purify the crude pinacol boronate ester by column chromatography.

  • Dissolve the purified ester in a mixture of diethyl ether and water.

  • Add an excess of a strong acid catalyst, such as HCl, and stir vigorously for 24-48 hours.

  • Separate the aqueous layer and lyophilize to obtain this compound.

Rationale: The Matteson reaction is a powerful method for the stereospecific synthesis of α-halo boronic esters, which are then converted to the desired boronic acid. The final hydrolysis step removes the pinacol protecting group.

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry, with several FDA-approved drugs, including the proteasome inhibitor bortezomib.[6][7] The unique electronic properties of the boron atom, specifically its vacant p-orbital, allow it to act as a Lewis acid and form reversible covalent bonds with nucleophilic residues in enzyme active sites, such as serine or threonine.[8][9]

Potential as an Enzyme Inhibitor

This compound is an attractive candidate for development as an enzyme inhibitor. The 4-fluorophenyl group can engage in favorable interactions within a hydrophobic binding pocket, while the acetamido group can form key hydrogen bonds. The boronic acid moiety can act as a transition-state analogue inhibitor, particularly for serine proteases.

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor Serine_OH Serine Hydroxyl Catalytic_Triad Histidine & Aspartate Boronic_Acid B(OH)2 Boronic_Acid->Serine_OH Reversible Covalent Bond Inhibitor_Backbone [1-Acetamido-2-(4-fluorophenyl)ethyl] Inhibitor_Backbone->Catalytic_Triad Non-covalent Interactions (H-bonds, hydrophobic)

Caption: Hypothetical interaction of this compound with a serine protease active site.

Role of Fluorine in Modulating Activity

The presence of a fluorine atom at the 4-position of the phenyl ring is a strategic choice in medicinal chemistry. Fluorine can:

  • Enhance Binding Affinity: Through favorable electrostatic interactions with the protein backbone or side chains.

  • Improve Metabolic Stability: By blocking sites of oxidative metabolism, thereby increasing the compound's half-life.

  • Modulate Physicochemical Properties: As discussed earlier, it can alter pKa and lipophilicity, which can impact cell permeability and oral bioavailability.

Conclusion and Future Directions

While this compound may not be a commercially available compound with a designated CAS number, its rational design based on well-established principles of medicinal chemistry makes it a compelling target for synthesis and biological evaluation. This in-depth technical guide provides a foundational framework for its synthesis, characterization, and potential applications. Future research should focus on the stereoselective synthesis of this compound and its evaluation in relevant biological assays to explore its potential as a novel therapeutic agent. The insights gained from such studies will not only illuminate the specific properties of this molecule but also contribute to the broader understanding of fluorinated boronic acids in drug discovery.

References

  • PubChem. (1-Acetamido-2-phenylethyl)boronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Boron Molecular. 3-acetamido-4-fluorophenylboronic acid, pinacol ester. Retrieved from [Link]

  • BoronPharm. (4-Acetamido-2-fluorophenyl)boronic acid. Retrieved from [Link]

  • Gomes, P. A. C., & Silva, A. M. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4286. Retrieved from [Link]

  • Gomes, P. A. C., & Silva, A. M. S. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. Retrieved from [Link]

  • Trippier, P. C. (2022). The Boron Advantage: The Evolution and Diversification of Boron's Applications in Medicinal Chemistry. Molecules, 27(5), 1533. Retrieved from [Link]

  • Das, J., & Ganesan, R. (2023). Direct experimental evidence for the boronic acid-mediated bridging of DNA hybrids. Chemical Communications, 59(48), 7435-7438. Retrieved from [Link]

  • Pop-Georgievski, O. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Retrieved from [Link]

  • Das, S., Alexeev, V. L., Sharma, A. C., Washington, C., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Tetrahedron Letters, 44(42), 7719-7722. Retrieved from [Link]

  • Singh, R. P., & Kumar, R. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(8), 2570. Retrieved from [Link]

  • Adams, J., et al. (1998). Boronic ester and acid compounds. Google Patents.
  • Waggoner, A. S., et al. (2004). New Sensitive and Selective Fluorescent Probes for Fluoride Using Boronic Acids. Journal of Fluorescence, 14(1), 21-28. Retrieved from [Link]

  • Vangala, V. R. (2017). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. DiVA portal. Retrieved from [Link]

  • Jayant, V. (2025). Introduction to the Therapeutic Potential of Boronic Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Singh, R. P., & Kumar, R. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. Retrieved from [Link]

  • Das, S., Alexeev, V. L., Sharma, A. C., Washington, C., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Strategic Deprotection of Pinanediol Boronic Esters

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The pinanediol ester is the "gold standard" chiral auxiliary for asymmetric Matteson homologation, enabling the precise installation of stereocenters adjacent to boron. However, its greatest strength—thermodynamic stability—is its greatest liability during deprotection. Unlike pinacol or neopentyl glycol esters, pinanediol esters are exceptionally resistant to simple hydrolysis due to the steric bulk and rigidity of the bicyclic pinane framework.

This guide provides three field-proven protocols for cleaving pinanediol esters to yield free boronic acids (


). The selection of the method depends on the substrate's functional group tolerance and the necessity of recovering the chiral auxiliary.[1]
The "Matteson Dilemma"

The stability constant of pinanediol boronates is orders of magnitude higher than that of acyclic diol esters. Direct hydrolysis requires conditions so harsh (e.g., concentrated acid/base at reflux) that they often destroy the sensitive


-chiral centers formed during the homologation. Therefore, successful deprotection relies on equilibrium displacement  or intermediate activation , not simple hydrolysis.

Selection Guide: Choosing the Right Protocol

Before initiating experimental work, utilize this decision matrix to select the optimal deprotection strategy for your substrate.

DeprotectionSelector Start START: Pinanediol Ester Substrate AuxRecovery Is recovery of Pinanediol required? Start->AuxRecovery AcidSens Is the substrate Acid/Base sensitive? AuxRecovery->AcidSens Yes OxSens Is the substrate Oxidation sensitive? AuxRecovery->OxSens No MethodA Method A: Transesterification (Phenylboronic Acid) AcidSens->MethodA Yes (Mildest) MethodB Method B: Fluoride Activation (KHF2 -> Hydrolysis) AcidSens->MethodB No (Robust) MethodC Method C: Oxidative Cleavage (Sodium Periodate) OxSens->MethodC No (Fastest) MethodD Method D: Lewis Acid Cleavage (BCl3) OxSens->MethodD Yes (Strictly Anhydrous)

Figure 1: Decision tree for selecting the appropriate deprotection methodology based on substrate stability and auxiliary recovery requirements.

Method A: Biphasic Transesterification (The Coutts-Matteson Protocol)

Best For: Acid-sensitive substrates, epimerizable chiral centers, and when recovery of the pinanediol auxiliary is required.

Mechanism

This method exploits the law of mass action. By introducing a "sacrificial" boronic acid (Phenylboronic acid, PhB(OH)


) in a biphasic system, the pinanediol is transferred from your valuable substrate to the phenyl ring. The lipophilic phenyl-pinanediol ester remains in the organic phase, while your free boronic acid migrates to the aqueous phase.
Protocol
  • Preparation: Dissolve the pinanediol boronate ester (1.0 equiv) in diethyl ether or MTBE (0.1 M concentration).

  • Exchange: Add Phenylboronic acid (PhB(OH)

    
    , 3.0 – 5.0 equiv).
    
  • Biphasic Mixing: Add an equal volume of water or dilute aqueous acid (0.1 N HCl) if the substrate tolerates it.

  • Agitation: Stir vigorously at room temperature for 12–24 hours.

    • Expert Note: Vigorous stirring is critical to maximize the surface area between phases.

  • Separation: Separate the layers.

    • Organic Layer: Contains PhB-Pinanediol (can be processed to recover pinanediol).

    • Aqueous Layer: Contains the target Product-B(OH)

      
       and excess PhB(OH)
      
      
      
      .
  • Purification: Wash the aqueous layer with fresh ether/hexane to remove residual PhB(OH)

    
    . Lyophilize the aqueous layer to obtain the crude boronic acid.
    

Data Summary:

Parameter Specification
Reagent Phenylboronic Acid (3-5 equiv)
Solvent System Et2O / Water (1:1)
Temperature 20–25 °C
Yield 75–90%

| Auxiliary Recovery | Yes (High) |

Method B: Fluoride Activation (Trifluoroborate Intermediate)

Best For: Creating stable intermediates that can be stored or purified before final hydrolysis. Ideal for substrates that are stable to weak acids.

Mechanism

Potassium hydrogen fluoride (


) attacks the empty p-orbital of the boron, converting the ester into a potassium trifluoroborate salt (

). This salt precipitates, driving the reaction forward. The salt is then hydrolyzed to the acid.[1]
Protocol

Step 1: Formation of


 
  • Dissolve pinanediol ester in MeOH (0.2 M).

  • Add saturated aqueous

    
     (3.0 equiv).
    
  • Stir at room temperature for 1–3 hours. The mixture may become a slurry.

  • Concentrate to dryness. Extract the solid residue with hot acetone or acetonitrile (the inorganic salts remain insoluble).

  • Filter and crystallize the

    
     salt by adding ether.
    

Step 2: Hydrolysis to Boronic Acid

  • Dissolve the

    
     salt in water/MeCN (1:1).
    
  • Add Lithium Hydroxide (LiOH, 2.0 equiv) or Trimethylsilyl chloride (TMSCl, 2.0 equiv) to scavenge the fluoride.

    • Alternative: For acid-stable substrates, simple hydrolysis with silica gel in water is often sufficient.

  • Stir for 1 hour. Extract the free boronic acid into an organic solvent (e.g., EtOAc) or isolate via lyophilization.

Data Summary:

Parameter Specification

| Reagent |


 (Step 1), LiOH or TMSCl (Step 2) |
| Solvent System  | MeOH/H2O (Step 1) |
| Intermediate  | Stable solid (

) | | Yield | 80–95% (Two steps) |

Method C: Oxidative Diol Cleavage (Sodium Periodate)

Best For: Rapid deprotection when the pinanediol auxiliary does not need to be recovered.

Mechanism

Sodium periodate (


) specifically cleaves vicinal diols. It oxidatively breaks the C-C bond of the pinanediol backbone, converting it into a dialdehyde/ketone, which drastically lowers the binding constant to boron, releasing the free boronic acid.
Protocol
  • Dissolve the pinanediol ester in THF/Water (4:1).

  • Add Sodium Periodate (

    
    , 2.0 equiv).
    
  • Add Ammonium Acetate (

    
    , 1.0 equiv) to buffer the solution (optional, accelerates hydrolysis of the oxidized intermediate).
    
  • Stir at room temperature for 2–4 hours.

  • Workup: Quench with aqueous sodium thiosulfate to remove excess periodate. Extract with EtOAc.

  • Note: The byproduct is the oxidized pinane derivative, which must be separated via chromatography.

Method D: Lewis Acid Transborylation ( )

Best For: Non-functionalized alkyl/aryl chains. Nuclear Option for extremely stubborn esters.[2]

Protocol
  • Conditions: Strictly anhydrous. Argon atmosphere.

  • Dissolve substrate in dry

    
     at -78 °C.
    
  • Add Boron Trichloride (

    
    , 1M in DCM, 3.0 equiv) dropwise.
    
  • Stir at -78 °C for 1 hour, then warm to 0 °C.

  • Hydrolysis: Carefully quench with water (exothermic!).

  • The pinanediol is cleaved as a soluble byproduct. The boronic acid is recovered from the organic layer (or aqueous, depending on R-group polarity).

Troubleshooting & Expert Insights

The "Sticky" Boronic Acid Problem

Free boronic acids often dehydrate to form boroxines (cyclic trimers) during drying.

  • Symptom: NMR shows broad peaks or incorrect integration.

  • Solution: This is reversible. Add a drop of

    
     to the NMR tube to hydrolyze the boroxine back to the monomer 
    
    
    
    for characterization.
Racemization Risks

In Matteson homologation products (


-chloro or 

-amido boronates), the stereocenter is adjacent to the boron.
  • Risk: Harsh basic conditions (Method B with strong base) can cause epimerization.

  • Mitigation: Use Method A (PhB(OH)

    
    ) or Method C (Periodate) for these sensitive substrates. Avoid Method D (
    
    
    
    ) if the
    
    
    -proton is acidic.
Visualizing the Transesterification Equilibrium

The following diagram illustrates why Method A works despite the high stability of the pinanediol ester.

Equilibrium Substrate Substrate-Pinanediol (Organic Phase) Complex Transition State (Biphasic Interface) Substrate->Complex + PhB(OH)2 PhB Ph-B(OH)2 (Scavenger) Product Substrate-B(OH)2 (Aqueous Phase) Complex->Product Hydrolysis Waste Ph-B-Pinanediol (Organic Phase) Complex->Waste Thermodynamic Sink

Figure 2: The thermodynamic sink created by Phenylboronic acid drives the equilibrium toward the release of the target boronic acid.

References

  • Coutts, S. J., et al. (1994).[3][4][5] "Two Efficient Methods for the Cleavage of Pinanediol Boronate Esters Yielding the Free Boronic Acids." Tetrahedron Letters, 35(29), 5109-5112. Link

  • Yuen, A. K. L., & Hutton, C. A. (2005).[6] "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Letters, 46(46), 7899-7903.[7] Link

  • Matteson, D. S. (2013).[2] "Boronic Esters in Stereoselective Synthesis." Tetrahedron, 45(7), 1859-1885. Link

  • Inglis, S. R., et al. (2010).[4] "Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates." Journal of Organic Chemistry, 75(2), 468-471.[6] Link

  • Pennington, T. E., et al. (2004).[5][6] "Deprotection of pinacolyl boronate esters by transesterification with polystyrene-boronic acid." Tetrahedron Letters, 45(35), 6657-6660. Link

Sources

Measuring the Gatekeepers of Cellular Health: A Detailed Guide to 20S Proteasome Inhibition Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The 20S Proteasome as a Critical Drug Target

The 20S proteasome is the catalytic core of the ubiquitin-proteasome system (UPS), the primary pathway for regulated protein degradation in eukaryotic cells.[1][2] This intricate molecular machine is responsible for breaking down damaged or unneeded proteins, thereby maintaining cellular homeostasis. Its essential roles in processes like cell cycle control, DNA repair, and apoptosis have made it a prime target for therapeutic intervention, particularly in oncology.[1][2][3][4] The development of proteasome inhibitors, such as the FDA-approved drug Bortezomib, has revolutionized the treatment of multiple myeloma and other cancers.[3][5][6]

At the heart of drug discovery and development in this field lies the 20S proteasome inhibition assay. This in vitro tool allows researchers to quantify the potency and selectivity of potential inhibitor compounds. This application note provides a comprehensive, in-depth guide to performing this assay using fluorogenic substrates, focusing on the chymotrypsin-like (CT-L) activity, the most prominent of the proteasome's three major proteolytic activities.[1]

Principle of the Assay: Unmasking Fluorescence to Measure Activity

The assay's principle is elegantly simple. A synthetic peptide substrate, specifically designed to be recognized and cleaved by the proteasome's chymotrypsin-like active site, is linked to a fluorescent reporter molecule, most commonly 7-amino-4-methylcoumarin (AMC).[7][8] When the peptide-AMC conjugate is intact, the fluorophore is quenched and non-fluorescent. Upon cleavage by the proteasome, the free AMC is released, resulting in a quantifiable increase in fluorescence.[7][8] The rate of this fluorescence increase is directly proportional to the proteasome's enzymatic activity. Potential inhibitors are then introduced to the system, and their ability to reduce the rate of AMC release is measured to determine their inhibitory concentration (IC50).

Visualizing the Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition & Analysis Reagents Prepare Assay Buffer, Substrate, Inhibitor Stocks Enzyme Thaw & Dilute 20S Proteasome Reagents->Enzyme Plate Prepare 96-well Black Plate Reagents->Plate Add_Enzyme Add 20S Proteasome to Wells Enzyme->Add_Enzyme Plate->Add_Enzyme Add_Inhibitor Add Test Inhibitor (or Vehicle) Add_Enzyme->Add_Inhibitor Preincubate Pre-incubate (e.g., 15-30 min) Add_Inhibitor->Preincubate Add_Substrate Initiate Reaction: Add Fluorogenic Substrate Preincubate->Add_Substrate Read_Plate Measure Fluorescence (Kinetic or Endpoint) Add_Substrate->Read_Plate Analyze Calculate Rate of Reaction & Determine IC50 Read_Plate->Analyze

Figure 1. A generalized workflow for a 20S proteasome inhibition assay.

Materials and Reagents: Ensuring a Robust and Reproducible Assay

The quality of your results is intrinsically linked to the quality of your reagents.

Reagent/MaterialKey Considerations & Recommendations
Purified 20S Proteasome Use a highly purified, active enzyme preparation. Store at -80°C in small aliquots to avoid repeated freeze-thaw cycles.[7][9]
Fluorogenic Substrate Suc-LLVY-AMC is the most common substrate for chymotrypsin-like activity.[7][10] Prepare a concentrated stock solution in DMSO (e.g., 10-50 mM) and store at -20°C or -80°C, protected from light.[7][10]
Assay Buffer A common buffer is 25 mM HEPES, pH 7.6, containing 0.5 mM EDTA.[7] The buffer should be sterile-filtered and stored at 4°C.
Proteasome Inhibitor (Control) Bortezomib or MG132 are potent, well-characterized proteasome inhibitors suitable as positive controls.[5][9][10] Prepare a stock solution in DMSO.
Test Compounds Dissolve in DMSO to create a high-concentration stock. Subsequent dilutions should be made in assay buffer to minimize the final DMSO concentration in the assay.
96-Well Plates Use black, opaque microtiter plates to minimize light scatter and background fluorescence.[7]
Fluorescence Plate Reader Must be capable of excitation and emission at the appropriate wavelengths for the chosen fluorophore (e.g., Ex/Em ~345-380 nm/445-460 nm for AMC).[7][10]
DMSO Use high-purity, anhydrous DMSO for preparing stock solutions.

Expert Insight: While many protocols suggest activating the 20S proteasome with a low concentration of SDS (e.g., 0.03%), this should be approached with caution.[7] The exact mechanism of SDS activation is not fully understood and can sometimes lead to inconsistent results or even inhibition.[9] For inhibitor screening, it is often preferable to perform the assay without SDS to more closely mimic physiological conditions, although the reaction rates will be lower.

Detailed Step-by-Step Protocol

This protocol is designed for a 96-well plate format and can be adapted for determining the IC50 of a test compound.

1. Reagent Preparation:

  • 1X Assay Buffer: Prepare a sufficient volume of 25 mM HEPES, pH 7.6, 0.5 mM EDTA. Allow it to equilibrate to the desired reaction temperature (typically 37°C or room temperature).[7]

  • 20S Proteasome Working Solution: Thaw an aliquot of purified 20S proteasome on ice.[7] Dilute the enzyme in cold 1X Assay Buffer to the desired final concentration (e.g., 0.5-5 nM). Keep the diluted enzyme on ice until use. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate for the duration of the assay.

  • Substrate Working Solution: Prepare a 2X working solution of Suc-LLVY-AMC in 1X Assay Buffer. A common final concentration in the well is 20-100 µM.[7][9][10] For example, to achieve a final concentration of 50 µM in a 100 µL reaction, prepare a 100 µM (2X) working solution. Protect from light.

  • Inhibitor Dilutions: Perform a serial dilution of your test compound and the positive control inhibitor (e.g., Bortezomib) in 1X Assay Buffer. Remember to include a vehicle control (assay buffer with the same final concentration of DMSO as the test compounds).

2. Assay Plate Setup:

  • Design your plate layout to include:

    • Blank wells: Assay buffer only (for background fluorescence).

    • No-enzyme control: Assay buffer + substrate (to measure substrate auto-hydrolysis).[9]

    • Vehicle control: Assay buffer + substrate + enzyme + DMSO (represents 100% activity).[9]

    • Positive inhibitor control wells: Assay buffer + substrate + enzyme + known inhibitor (e.g., Bortezomib).

    • Test compound wells: Assay buffer + substrate + enzyme + test compound at various concentrations.

  • It is highly recommended to run all conditions in triplicate.[11]

3. Assay Procedure:

  • Add 50 µL of the appropriate solutions (assay buffer for blanks, vehicle control, or inhibitor dilutions) to the wells of the 96-well plate.

  • Add 25 µL of the 20S proteasome working solution to all wells except the "No-enzyme" and "Blank" controls. Add 25 µL of assay buffer to these wells instead.

  • Pre-incubation: Mix the plate gently on an orbital shaker and pre-incubate at the desired temperature (e.g., 37°C) for 15-30 minutes.[9] This allows the inhibitors to bind to the proteasome before the reaction is initiated.

  • Initiate the Reaction: Add 25 µL of the 2X substrate working solution to all wells except the "Blank" control.

  • Read Fluorescence: Immediately place the plate in a fluorescence plate reader pre-set to the correct temperature. Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at Ex/Em wavelengths of ~360/460 nm for AMC.[10] Alternatively, for an endpoint assay, incubate the plate for a fixed time (e.g., 60 minutes) and then read the fluorescence.[9]

Mechanism of Fluorogenic Substrate Cleavage

G cluster_proteasome 20S Proteasome Proteasome Active Site (β5) Products Suc-LLVY + Free AMC (Fluorescent) Proteasome->Products Release Substrate Suc-LLVY-AMC (Non-fluorescent) Substrate->Proteasome Binding & Cleavage

Figure 2. Cleavage of Suc-LLVY-AMC by the 20S proteasome.

Data Analysis and Interpretation

  • Background Subtraction: For each time point, subtract the average fluorescence of the "No-enzyme" control wells from all other wells. This corrects for substrate auto-hydrolysis.

  • Calculate Reaction Rates: Plot the background-corrected fluorescence units (RFU) versus time for each well. The initial rate of the reaction (V) is the slope of the linear portion of this curve (RFU/min).

  • Determine Percent Inhibition: Calculate the percentage of inhibition for each inhibitor concentration using the following formula:

    % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100

    Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_vehicle is the rate of the vehicle control.

  • Generate IC50 Curve: Plot the percent inhibition versus the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (or sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of inhibitor required to reduce proteasome activity by 50%.

Trustworthiness and Self-Validation: Building Confidence in Your Data

A robust assay protocol includes inherent checks and balances.

  • Linearity of the Reaction: The vehicle control reaction should be linear over the measurement period. If the rate decreases over time, it may indicate substrate depletion or enzyme instability. In this case, reduce the enzyme concentration or the incubation time.

  • Signal-to-Background Ratio: A high signal-to-background ratio is crucial for assay sensitivity. This can be optimized by adjusting enzyme and substrate concentrations.

  • Positive Control: The known inhibitor (e.g., Bortezomib) should yield an IC50 value consistent with literature reports (typically in the low nanomolar range for Bortezomib).[5][6] This validates that the assay is performing as expected.

  • Z'-Factor: For high-throughput screening applications, the Z'-factor is a statistical measure of assay quality. A Z'-factor between 0.5 and 1.0 indicates an excellent assay. It is calculated using the means and standard deviations of the positive (vehicle) and negative (strong inhibitor) controls.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
High Background Signal Substrate auto-hydrolysis; Contaminating proteases in the enzyme prep; Reagent contamination.Run a "no-enzyme" control to quantify auto-hydrolysis.[9] Ensure the purity of the 20S proteasome. Test individual reagents for fluorescence.
Low Signal / No Activity Inactive enzyme; Incorrect buffer pH; Insufficient substrate/enzyme concentration.Use a fresh aliquot of enzyme. Verify buffer pH. Optimize enzyme and substrate concentrations.
Non-linear Reaction Rate Substrate depletion; Enzyme instability; Substrate inhibition at high concentrations.[12][13]Reduce enzyme concentration or assay time. Check for enzyme stability at the assay temperature. Perform a substrate titration to determine the optimal concentration.
High Well-to-Well Variability Pipetting errors; Bubbles in wells; Inconsistent temperature across the plate.Use calibrated pipettes and proper technique.[11] Visually inspect the plate for bubbles before reading. Ensure the plate reader has uniform temperature control.

Conclusion

The fluorogenic 20S proteasome inhibition assay is a powerful and adaptable tool for drug discovery and basic research. By understanding the underlying principles, carefully selecting reagents, and adhering to a meticulously planned protocol, researchers can generate high-quality, reproducible data. The insights gained from this assay are critical for identifying and characterizing novel compounds that can modulate the activity of this key cellular machine, paving the way for new therapeutic strategies.

References

  • Stein, R. L., et al. (1996). Kinetic characterization of the chymotryptic activity of the 20S proteasome. Biochemistry, 35(13), 3899-3908. Available from: [Link]

  • Gallastegui, N., & Groll, M. (2012). Analysing Properties of Proteasome Inhibitors Using Kinetic and X-Ray Crystallographic Studies. In Proteasome Inhibitors. Methods in Molecular Biology. Available from: [Link]

  • UBPBio. (n.d.). Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC). Available from: [Link]

  • Kisselev, A. F., & Goldberg, A. L. (2005). Monitoring proteasome activity in living cells. Methods in Enzymology, 398, 364-378. Available from: [Link]

  • Kisselev, A. F., et al. (2006). Bortezomib and other proteasome inhibitors: discovery and mechanism of action. Handbook of experimental pharmacology, (172), 3-35. Available from: [Link]

  • Verdoes, M., et al. (2015). Structure-Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits. Chemistry & Biology, 22(9), 1255-1264. Available from: [Link]

  • de Bruin, G., et al. (2016). A set of activity-based probes to visualize human (immuno)proteasome activities. Angewandte Chemie International Edition, 55(13), 4199-4203. Available from: [Link]

  • Interchim. (n.d.). Fluorescent Proteasome Substrates. Available from: [Link]

  • Myeku, N., & Duff, K. E. (2018). Highlighting the Proteasome: Using Fluorescence to Visualize Proteasome Activity and Distribution. Frontiers in Molecular Biosciences, 5, 25. Available from: [Link]

  • American Veterinary Medical Association. (2022). Bortezomib inhibits the proteasome, leading to cell death via apoptosis in feline injection site sarcoma cells in vitro. American Journal of Veterinary Research, 83(6). Available from: [Link]

  • Besse, L., et al. (2019). Bortezomib Amplifies Effect on Intracellular Proteasomes by Changing Proteasome Structure. Cell Reports, 27(10), 2995-3004.e5. Available from: [Link]

  • Yang, Y., et al. (2020). In vitro Reconstitution Assays of Arabidopsis 20S Proteasome. Bio-protocol, 10(12), e3653. Available from: [Link]

  • Wang, X., et al. (2017). In vitro and in vivo efficacy of the novel oral proteasome inhibitor NNU546 in multiple myeloma. Oncotarget, 8(39), 65633-65645. Available from: [Link]

  • Demurtas, G., et al. (2022). New Scaffolds of Proteasome Inhibitors: Boosting Anticancer Potential by Exploiting the Synergy of In Silico and In Vitro Methodologies. Molecules, 27(20), 6927. Available from: [Link]

  • ResearchGate. (2023). Why my 20s Proteasome degradation experiment not working??. Available from: [Link]

  • MDPI. (2022). The ATP/Mg2+ Balance Affects the Degradation of Short Fluorogenic Substrates by the 20S Proteasome. International Journal of Molecular Sciences, 23(3), 1801. Available from: [Link]

Sources

Synthesis of enantiopure alpha-amino boronic acids via LiCHCl2

Application Note: Synthesis of Enantiopure -Amino Boronic Acids via Dichloromethyllithium ( )

Executive Summary & Strategic Rationale

The synthesis of enantiopure

Bortezomib (Velcade®)Ixazomib (Ninlaro®)Matteson Homologation

This guide details the "Matteson Protocol," focusing on the generation of the unstable carbenoid

Why ?
  • Stereocontrol: When paired with

    
    -symmetric chiral auxiliaries (e.g., pinanediol), 
    
    
    insertion yields diastereoselectivities often exceeding 99:1.
  • Versatility: The resulting

    
    -chloro boronic ester is a "chiral linchpin" that can be displaced by azides, silylamides, or alkoxides to generate diverse pharmacophores.
    
  • Predictability: The reaction follows a reagent-controlled mechanism where stereochemistry is dictated by the auxiliary, not the substrate.

Mechanistic Foundation: The Matteson Cycle

The transformation relies on two distinct stereochemical events: the homologation (insertion) and the substitution (displacement).

Mechanism Diagram

Figure 1: The Matteson Homologation pathway. The critical step is the

Critical Reagents & Equipment Setup

Reagent Quality Control
ReagentSpecificationCritical Note
Dichloromethane (DCM) Anhydrous, <50 ppm

Source of the carbenoid. Moisture kills the carbenoid instantly.

-Butyllithium (

-BuLi)
Titrated prior to useExact stoichiometry is vital. Excess

-BuLi degrades product; deficiency leaves unreacted starting material.
Zinc Chloride (

)
Anhydrous (fused) or 1.0M in

THE "MAGIC" INGREDIENT. Catalyzes the migration and chelates chloride, preventing epimerization.
(+)-Pinanediol >99% eeThe chiral director. (+)-Pinanediol yields (S)-configured

-chloro esters (typically).[1]
LiHMDS 1.0M in THFPreferred over

for direct amine synthesis to avoid reduction steps.
Equipment
  • Cryogenic Reactor: Must be capable of maintaining -100°C . (Liquid

    
    /EtOH or specialized cryostat).
    
    • Note: -78°C (Dry ice/acetone) is often insufficient for

      
       stability on large scales, leading to "black tar" decomposition.
      
  • Cannula System: For transferring thermally unstable lithiated species.

Detailed Experimental Protocol

Part A: Synthesis of -Chloro Boronic Ester (The Homologation)

Objective: Insert

  • Preparation of Boronic Ester:

    • Condense the boronic acid precursor (e.g., isobutylboronic acid for Bortezomib) with (+)-pinanediol in diethyl ether or DCM. Stir with

      
       to remove water. Filter and concentrate.
      
    • Checkpoint: Ensure quantitative formation of the ester by NMR (disappearance of free diol peaks).

  • Generation of

    
     (The "Danger Zone"): 
    
    • Cool a solution of anhydrous THF (or THF/DCM mixture) to -100°C .

    • Add anhydrous DCM (1.2 - 1.5 equiv relative to boronic ester).

    • Add

      
      -BuLi (1.1 equiv) dropwise down the side of the flask. Rate:  Maintain internal temp < -95°C.
      
    • Observation: The solution may turn slightly yellow. Darkening indicates decomposition (carbene formation).

    • Stir for 10-20 minutes at -100°C.

  • Substrate Addition:

    • Dissolve the Pinanediol Boronic Ester (1.0 equiv) in minimum anhydrous THF.[2]

    • Add this solution dropwise to the

      
       mixture at -100°C.
      
    • Stir for 30-60 minutes at -100°C. This forms the tetrahedral "ate" complex.

  • The Migration (

    
     Promoted): 
    
    • Add a solution of anhydrous

      
       (0.5 - 1.0 equiv) in THF.
      
    • Crucial Step: Allow the reaction to warm slowly to 0°C or Room Temperature (RT) over 2-4 hours.

    • Mechanism:[3][4][5][6] As it warms, the zinc assists the chloride departure, forcing the alkyl group to migrate to the

      
      -carbon.
      
    • Workup: Quench with saturated

      
      . Extract with 
      
      
      or EtOAc. Dry and concentrate.
    • Analysis: Check diastereomeric ratio (dr) by GC or chiral HPLC. Expect >95:5 dr.

Part B: Stereospecific Amination (The Substitution)

Objective: Convert


  • Nucleophilic Displacement:

    • Cool a solution of the

      
      -Chloro Boronic Ester (from Part A) in anhydrous THF to -78°C .
      
    • Add LiHMDS (Lithium Hexamethyldisilazide, 1.1 - 1.2 equiv) dropwise.

    • Note: The reaction is often instantaneous at low temp, but warming to 0°C ensures completion.

    • Stereochemistry: This proceeds via an

      
       mechanism. The nucleophile attacks the carbon attached to boron, displacing chloride with inversion .
      
  • Desilylation:

    • The product is an

      
      -bis(silyl)amino boronic ester.
      
    • Add anhydrous methanol (excess) or dilute acid (controlled pH) to cleave the TMS groups.

    • Product: The free amine (as the pinanediol ester) is obtained.

  • Purification:

    • The amine is often isolated as a salt (e.g., Hydrochloride or Trifluoroacetate) to prevent stability issues (boronic acids can trimerize to boroxines).

    • Crystallization is preferred over chromatography for chiral purity enhancement.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Reaction turns black/dark brown Decomposition of

into chlorocarbene (:CHCl).
Temperature was too high (>-90°C) during generation. Use liquid

cooling.[7]
Low Diastereomeric Ratio (dr) Incomplete migration or lack of Lewis Acid.Ensure

is anhydrous.[8] Allow sufficient warming time for the migration step.
Low Yield (Part A) Hydrolysis of "ate" complex before migration.Ensure system is strictly anhydrous. Quench only after warming to RT.
Racemization during Part B

pathway competition or excessive heat.
Keep displacement at -78°C to 0°C. Use LiHMDS (strong base/nucleophile) rather than weaker nucleophiles that might encourage carbocation character.

References

  • Matteson, D. S., & Majumdar, D. (1980).[9] "Homologation of boronic esters to alpha-chloro boronic esters." Journal of the American Chemical Society, 102(25), 7588–7590. Link

  • Matteson, D. S., & Sadhu, K. M. (1983). "Boronic ester homologation with 99% chiral selectivity and its use in syntheses of the insect pheromones (3S,4S)-4-methyl-3-heptanol and exo-brevicomin." Journal of the American Chemical Society, 105(7), 2077–2078. Link

  • Desrues, T., et al. (2022).[10] "Flow synthesis of an α-amino boronic ester as a key precursor of bortezomib drug."[1][10] Reaction Chemistry & Engineering, 7, 1285-1288.[10] Link

  • Beenen, M. A., et al. (2008). "Asymmetric Synthesis of α-Amino Boronic Acid Derivatives." Journal of the American Chemical Society, 130(22), 6910–6911. Link

Solvent selection for boronic acid proteasome inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Solvent Selection for Boronic Acid Proteasome Inhibition Assays Audience: Researchers, scientists, and drug development professionals.

Introduction: The Solvent's Critical Role in Assay Fidelity

Boronic acid-based compounds, such as the FDA-approved drug bortezomib, represent a cornerstone in the inhibition of the 26S proteasome, a key regulator of intracellular protein degradation.[1][2][3] The therapeutic and research applications of these inhibitors are vast, spanning oncology, immunology, and neurodegenerative disease.[4] The success of any in vitro proteasome inhibition assay, however, is critically dependent on a factor that is often overlooked: the choice of solvent.

The solvent system does more than simply dissolve the inhibitor; it influences the inhibitor's stability, solubility, and interaction with the target enzyme. An inappropriate solvent can lead to compound precipitation, degradation, or direct interference with assay components, ultimately generating unreliable and misleading data. This guide provides a detailed examination of the principles behind solvent selection for boronic acid proteasome inhibitors, offering field-proven protocols and a framework for troubleshooting common challenges. As a Senior Application Scientist, the aim is to explain not just the "how" but the fundamental "why" behind these critical experimental choices.

Pillar 1: The Chemistry of Boronic Acids and Proteasome Inhibition

The Unique Nature of Boronic Acids

Boronic acids are organoboron compounds characterized by a C–B bond and two hydroxyl groups, giving them a trigonal planar geometry around an sp2-hybridized, electron-deficient boron atom.[5] This vacant p-orbital makes the boron atom a Lewis acid, capable of accepting a pair of electrons from a nucleophile. This electrophilicity is the key to their mechanism of action.

A significant chemical characteristic is their tendency to undergo reversible dehydration to form cyclic trimetric anhydrides, known as boroxines.[4] The equilibrium between the boronic acid and its boroxine form is influenced by the solvent, concentration, and temperature.[6] This is a crucial consideration, as the two forms possess different solubility profiles and may have different inhibitory potentials.

Mechanism of Proteasome Inhibition

The 20S catalytic core of the proteasome contains three distinct active sites: chymotrypsin-like, trypsin-like, and caspase-like.[7] The catalytic activity of these sites relies on an N-terminal threonine residue, whose hydroxyl group acts as the primary nucleophile.[8]

Boronic acid inhibitors act as transition-state analogs. The electrophilic boron atom is attacked by the nucleophilic oxygen of the threonine's hydroxyl group, forming a stable, yet reversible, tetrahedral covalent adduct.[8][9] This effectively blocks the active site and halts proteolytic activity.

G cluster_0 Proteasome Active Site cluster_1 Boronic Acid Inhibitor cluster_2 Reversible Covalent Complex Thr1 N-terminal Threonine (Thr1-OH) Complex Tetrahedral Intermediate (Thr1-O-B(OH)₂-R) Thr1->Complex Inhibitor R-B(OH)₂ Inhibitor->Complex Nucleophilic Attack (Reversible)

Figure 1: Mechanism of proteasome inhibition by a boronic acid.

Pillar 2: A Guide to Solvents in Proteasome Assays

The ideal solvent must effectively solubilize the boronic acid inhibitor at a high concentration for stock solutions while having minimal impact on the proteasome's structure and activity when diluted to its final working concentration in the aqueous assay buffer.

SolventTypeDielectric Constant (Polarity)Key AdvantagesKey DisadvantagesRecommended Final Assay Conc.
DMSO Aprotic Polar47.2Excellent solubilizing power for a wide range of organic compounds.[10]Can affect protein stability and enzyme kinetics.[11][12] May cause compound aggregation at low water content.[13] Hygroscopic.< 1% (v/v), ideally < 0.5%
Ethanol (EtOH) Protic Polar24.5Good solubilizing power, less disruptive to protein structure than DMSO.More volatile than DMSO. May not be suitable for highly hydrophobic compounds.< 2% (v/v)
Methanol (MeOH) Protic Polar32.7Similar to ethanol, can be a good alternative.More toxic and volatile than ethanol.< 1% (v/v)
Aqueous Buffers Protic Polar~80Biologically compatible, the native environment for the enzyme.Poor solubility for most organic inhibitors. Boronic acid solubility is often pH-dependent.[5]N/A (The primary medium)
Dimethyl Sulfoxide (DMSO): The Double-Edged Sword

DMSO is the most widely used solvent for preparing stock solutions of proteasome inhibitors for high-throughput screening and routine assays.[10] Its ability to dissolve a broad range of hydrophobic compounds makes it indispensable.

Expertise & Experience: While invaluable, DMSO is not inert. At final concentrations typically used in assays (0.1% to 5%), DMSO can alter enzyme kinetics and protein stability.[10] Studies have shown that even ultra-low doses of DMSO can have heterogeneous effects on signaling pathways in cell-based models.[14] For biochemical assays, DMSO can enhance the catalytic efficiency of some proteases while destabilizing others.[11]

Trustworthiness - The Self-Validating System: To ensure data integrity, it is imperative that every experiment includes a "vehicle control." This control should contain the highest concentration of DMSO used in any of the test wells, added to the assay buffer without any inhibitor. The activity measured in the vehicle control wells serves as the 0% inhibition baseline (100% activity). This practice normalizes for any enhancing or inhibitory effects of the solvent itself, isolating the effect of the dissolved boronic acid compound.

Pillar 3: Experimental Protocols

This section provides a detailed protocol for a standard in vitro fluorometric assay to measure the chymotrypsin-like activity of the 20S proteasome.

Workflow Overview

G A 1. Prepare Stock Solutions - Inhibitor (in 100% DMSO) - Substrate (in 100% DMSO) - Enzyme (in Assay Buffer) B 2. Prepare Intermediate Dilutions - Serially dilute inhibitor stock in 100% DMSO A->B C 3. Set Up 96-Well Plate - Add Assay Buffer - Add diluted Inhibitor/Vehicle B->C D 4. Pre-incubation - Add 20S Proteasome Enzyme - Incubate to allow inhibitor binding C->D E 5. Initiate Reaction - Add Fluorogenic Substrate (e.g., Suc-LLVY-AMC) D->E F 6. Kinetic Measurement - Read fluorescence over time (Ex/Em ~350/440 nm) E->F G 7. Data Analysis - Calculate reaction rates (V₀) - Determine % Inhibition and IC₅₀ F->G

Figure 2: Experimental workflow for a proteasome inhibition assay.

Detailed Step-by-Step Protocol

1. Reagent Preparation

  • Assay Buffer: 25 mM HEPES, 0.5 mM EDTA, pH 7.6. Prepare and store at 4°C.

  • 20S Proteasome Stock: Reconstitute purified 20S proteasome in an appropriate storage buffer (e.g., 50 mM HEPES, pH 7.6, 100 mM NaCl, 1 mM DTT) to a concentration of 50 µg/mL.[7] Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Fluorogenic Substrate (Suc-LLVY-AMC) Stock: Prepare a 10 mM stock solution in 100% anhydrous DMSO.[15] Aliquot and store at -20°C, protected from light.

  • Boronic Acid Inhibitor Stock: Prepare a 10 mM stock solution in 100% anhydrous DMSO. Causality: Using 100% DMSO maximizes the solubility of the parent compound, allowing for a concentrated stock that requires minimal volume to be added to the assay, thereby keeping the final DMSO concentration low. Store aliquots at -20°C or -80°C as recommended by the supplier.

2. Assay Execution (96-Well Plate Format)

  • Thaw Reagents: On the day of the experiment, thaw all reagents. Keep the 20S proteasome on ice. Allow DMSO-based stocks to come to room temperature completely to ensure they are fully dissolved.[15]

  • Prepare Inhibitor Dilutions: Perform a serial dilution of your 10 mM inhibitor stock in 100% DMSO to create a range of concentrations (e.g., 10 mM down to 100 nM). This ensures the DMSO concentration is constant across your dilution series.

  • Plate Setup: Use a black, opaque 96-well plate to minimize background fluorescence.

    • Blank Wells (No Enzyme): Add 98 µL of Assay Buffer + 2 µL of Substrate Working Solution (see step 6).

    • Vehicle Control Wells (0% Inhibition): Add 94 µL of Assay Buffer + 2 µL of 100% DMSO.

    • Inhibitor Wells: Add 94 µL of Assay Buffer + 2 µL of the corresponding DMSO-diluted inhibitor.

  • Enzyme Addition & Pre-incubation:

    • Prepare a working solution of 20S Proteasome by diluting the stock to 2.5 µg/mL in cold Assay Buffer.

    • Add 4 µL of the 20S Proteasome working solution to all wells except the "Blank" wells. This gives a final enzyme concentration of 100 ng/well.

    • Mix gently by tapping the plate.

    • Incubate the plate for 15 minutes at 37°C. Causality: This pre-incubation step allows the boronic acid inhibitor to bind to the proteasome active site before the substrate is introduced, ensuring a more accurate measurement of inhibition.

  • Reaction Initiation:

    • Prepare a Substrate Working Solution by diluting the 10 mM Suc-LLVY-AMC stock to 1 mM in Assay Buffer.

    • Add 2 µL of the 1 mM Substrate Working Solution to all wells to initiate the reaction. The final substrate concentration will be 20 µM.

    • The final volume in each well is 100 µL, and the final DMSO concentration from the inhibitor/vehicle is 2%.

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

    • Read the fluorescence intensity kinetically every 60 seconds for 30-60 minutes.

    • Wavelengths: Excitation ~350 nm, Emission ~440 nm for AMC-based substrates.

3. Data Analysis

  • Subtract Background: For each time point, subtract the average fluorescence of the "Blank" wells from all other wells.

  • Calculate Reaction Rate (V₀): For each well, plot fluorescence units (RFU) versus time (minutes). The initial reaction rate (V₀) is the slope of the linear portion of this curve.

  • Calculate Percent Inhibition:

    • % Inhibition = [1 - (V₀ of Inhibitor Well / V₀ of Vehicle Control Well)] * 100

  • Determine IC₅₀: Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High variability between replicates Incomplete dissolution of inhibitor/substrate; compound precipitation in assay buffer.Ensure DMSO stocks are fully thawed and vortexed before use. Decrease the final concentration of the inhibitor. Visually inspect wells for precipitation after adding the inhibitor to the buffer. Consider adding a non-ionic surfactant like Tween-20 (0.01%) to the assay buffer.
No or very low inhibition Inhibitor is inactive or degraded; inhibitor concentration is too low.Verify compound integrity and concentration. Test a wider and higher range of inhibitor concentrations. Ensure proper storage of the inhibitor stock solution.
Inhibition observed in vehicle control Assay buffer components are interfering; high DMSO concentration is inhibiting the enzyme.Prepare fresh assay buffer. Reduce the final DMSO concentration in the assay to <0.5% if possible by making more concentrated initial stocks.
Compound insolubility The boronic acid is poorly soluble in aqueous buffer, even with DMSO.Try alternative co-solvents like ethanol. Increase the final DMSO concentration slightly, but ensure the vehicle control matches. For cell-based assays, consider formulation strategies like using mannitol to form more soluble esters.[4]

References

  • Current Protocols in Cell Biology. (2015). Proteasomes: Isolation and Activity Assays. FSU College of Medicine. [Link]

  • Moran, H. B., et al. (2018). Myocyte-Damaging Effects and Binding Kinetics of Boronic Acid and Epoxyketone Proteasomal-Targeted Drugs. ResearchGate. [Link]

  • Leggett, D. S., et al. (2004). Proteasomes: Isolation and Activity Assays. PMC. [Link]

  • Li, J., et al. (2013). Theoretical Study on the Inhibition Mechanism of the Proteasome by Bortezomib. Journal of Molecular Modeling. [Link]

  • Poh, G. B., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Chemical & Engineering Data. [Link]

  • Groll, M., et al. (2006). Crystal structure of the boronic acid based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. Structure. [Link]

  • VJOncology. (2016). Mechanism of action of proteasome inhibitors. YouTube. [Link]

  • Hall, D. G. (Ed.). (2005). Structure, Properties, and Preparation of Boronic Acid Derivatives.
  • Papapetrou, M., et al. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. [Link]

  • Marinaro, W. A., & Stella, V. J. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [Link]

  • DeMartino, G. N. (2004). Proteasome inhibition: mechanism of action. Journal of the National Comprehensive Cancer Network. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. [Link]

  • Reddit. (2017). Purification of boronic acids?. r/chemistry. [Link]

  • Reddit. (2017). Trying to remove a boronic acid in a workup. Help!. r/chemistry. [Link]

  • Ahmad, S., et al. (2021). Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS‐CoV‐2 protease 3CLpro. PMC. [Link]

  • Sørensen, M. H., et al. (2008). DMSO-Related Effects in Protein Characterization. ResearchGate. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. [Link]

  • Wang, X., et al. (2009). Design, synthesis and biological evaluation of tripeptide boronic acid proteasome inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Influence of different solvents on activity of the protease. [Link]

  • ResearchGate. (2023). Boronic-acid-containing proteasome inhibitors. [Link]

  • Ahdash, Z., et al. (2017). Effect of DMSO on Protein Structure and Interactions Assessed by Collision-Induced Dissociation and Unfolding. PubMed. [Link]

  • Ma, L., et al. (2013). Boronic acid-containing proteasome inhibitors: alert to potential pharmaceutical bioactivation. PubMed. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [Link]

  • ResearchGate. (2010). Evidences of DMSO-Induced Protein Aggregation in Cells. [Link]

  • Quanterix. (2021). Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models. [Link]

  • Gillis, E. P., et al. (2011). A Method for the Deprotection of Alkylpinacolyl Boronate Esters. ACS Publications. [Link]

Sources

Troubleshooting & Optimization

Preventing oxidative deboronation of alpha-amido boronic acids

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a Technical Support Center for researchers working with alpha-amido boronic acids (e.g., Bortezomib analogs, protease inhibitors). It prioritizes actionable protocols, mechanistic understanding, and troubleshooting.

Ticket Subject: Prevention of Oxidative Deboronation & Protodeboronation Assigned Specialist: Senior Application Scientist, synthesis Division

Executive Summary & Core Mechanism

The Issue: Alpha-amido boronic acids are chemically fragile pharmacophores. Unlike simple aryl boronic acids, the


-amido group enables intramolecular catalysis and stabilizes radical intermediates, making the C-B bond highly susceptible to cleavage.

The Failure Mode: The primary degradation pathway is Oxidative Deboronation . This is not a random event; it is a specific cascade triggered by the formation of a tetrahedral boronate "ate" complex.

Mechanism of Failure (The "Ate" Complex Trap)

Oxidation is accelerated by nucleophiles (bases, buffers) that convert the


 boron (Lewis acid) into an anionic 

boronate ("ate" complex). This anionic species is electron-rich, facilitating the attack of electrophilic oxygen species (ROS,

, peroxides).

OxidativeDeboronation cluster_danger CRITICAL FAILURE ZONE BA Alpha-Amido Boronic Acid (sp2) Ate Tetrahedral Boronate 'Ate' Complex (sp3) BA->Ate Coordination Base Nucleophile/Base (OH-, Buffer) Base->Ate Peroxo Peroxo-Boronate Intermediate Ate->Peroxo Electrophilic Attack O2 O2 / ROS O2->Peroxo Rearrange 1,2-Migration (C to O shift) Peroxo->Rearrange C-B Bond Cleavage Boric Boric Acid + Amide/Alcohol Rearrange->Boric Hydrolysis

Figure 1: The oxidative deboronation cascade. Note that the "Ate" complex is the gateway to degradation. Keeping boron in its neutral


 state or sterically shielding it is the key to stability.

Troubleshooting Guides (SOPs)

Issue A: "My compound degrades during workup/purification."

Diagnosis: You are likely exposing the boronate "ate" complex to air. Standard silica chromatography (slightly acidic) is usually safe, but basic workups (bicarbonate washes) are lethal if prolonged.

Protocol 1: The "Acidic Quench" Workup Standard workup exposes the boronic acid to high pH. Use this modified protocol.

  • Quench: Do NOT quench reactions with saturated

    
     if the product is a free boronic acid. Use a phosphate buffer adjusted to pH 5.5 - 6.0 .
    
  • Extraction: Extract immediately into EtOAc or DCM.

  • Drying: Use

    
     (neutral), not 
    
    
    
    (basic).
  • Evaporation: Keep water bath temperature

    
    .
    
  • Storage: If not using immediately, convert to a Pinacol ester or MIDA boronate (see below).

Issue B: "I cannot remove the Pinacol group without destroying the molecule."

Diagnosis: Pinacol esters are robust. Hydrolysis requires conditions (acid/base) that often trigger deboronation.

Protocol 2: Transesterification with MIDA (The "Swap" Method) Instead of harsh hydrolysis, swap the Pinacol for MIDA, then gently release.

Step 1: Pinacol


 MIDA 
  • Dissolve Pinacol ester (1 equiv) in anhydrous THF.

  • Add MIDA (N-methyliminodiacetic acid) (1.5 - 2.0 equiv).

  • Reflux for 12–16 hours. The MIDA boronate usually precipitates or crystallizes upon cooling/addition of

    
    .
    
  • Why? The MIDA boronate is air-stable and chromatographable.

Step 2: MIDA


 Free Acid (Controlled Release) 
Perform this ONLY immediately before biological testing.
  • Dissolve MIDA boronate in THF/Water (1:1).

  • Add NaOH (1.0 equiv) . Crucial: Do not use excess base.

  • Stir for 10 minutes at Room Temp.

  • Quench immediately with Ammonium Chloride (

    
    ) or phosphate buffer (pH 6) to stop the "ate" complex formation.
    
Issue C: "LC-MS shows the alcohol degradation product, but NMR looks clean."

Diagnosis: This is an Analytical Artifact . The high voltage and heat in the ESI source, combined with methanol/water mobile phases, can oxidize the boronic acid during the run.

Protocol 3: Artifact-Free HPLC Method

  • Solvent: Avoid Methanol. Use Acetonitrile (ACN) . Methanol can form methyl boronic esters in-situ, which hydrolyze/oxidize rapidly.

  • Modifier: Use 0.1% Formic Acid . Acidic conditions stabilize the neutral

    
     boron. Avoid Ammonium Acetate/Bicarbonate (basic buffers promote oxidation).
    
  • Temperature: Lower column temperature to

    
     (standard is often 
    
    
    
    ).

Comparative Data: Protecting Group Strategy

Choosing the right protecting group is the single most effective preventive measure.

Protecting GroupStability (Air/Moisture)Deprotection ConditionBest Use Case
Free Acid Low (Days at

)
N/AImmediate Bio-assay
Pinacol Ester High (Months at RT)Difficult (Requires

or

)
Intermediate synthesis
MIDA Boronate Very High (Indefinite)Mild (Aq. Base / 10 min)Storage & Purification
Citrate Ester ModerateSpontaneous in BufferProdrug / Formulation
Diethanolamine High (Crystalline)Acidic HydrolysisPurification / Crystallization

Decision Logic for Stabilization

Use this logic flow to determine your next experimental step.

ProtectionStrategy Start Current State: Alpha-Amido Boronic Acid Q1 Is the compound for immediate biological testing? Start->Q1 Bio Keep as Free Acid (or Citrate/Mannitol ester) Q1->Bio Yes Q2 Do you need to perform Suzuki Coupling? Q1->Q2 No Storage Store as solid at -20°C under Argon Bio->Storage MIDA Convert to MIDA Boronate (Slow Release Reagent) Q2->MIDA Yes (Iterative Coupling) Q3 Do you need to purify via Silica Column? Q2->Q3 No (Storage/Purification) Q3->MIDA High Purity Needed Pinacol Convert to Pinacol Ester (Robust, hard to remove) Q3->Pinacol Standard Storage DEA Convert to Diethanolamine adduct (Crystallizes well) Q3->DEA Crystallization Needed

Figure 2: Decision matrix for selecting the appropriate boronic acid protecting group based on downstream application.

Frequently Asked Questions (FAQs)

Q: Why does my boronic acid turn yellow upon storage? A: Yellowing often indicates the formation of quinone-like species if the molecule contains phenolic groups, or general oxidative degradation. Alpha-amido boronic acids should be white solids. If yellow, check for the "burnt almond" smell characteristic of degradation products (though subtle). Action: Recrystallize immediately or convert to MIDA ester.

Q: Can I use MeOH/Water for recrystallization? A: Avoid Methanol. Methanol forms methyl boronate esters which are more volatile and prone to hydrolysis than the parent acid. Use Acetonitrile/Water or THF/Hexane for precipitation.

Q: I read that Bortezomib is formulated with Mannitol. Should I use that? A: Mannitol forms a cyclic ester that is stable in the solid state (lyophilized powder) but hydrolyzes rapidly in aqueous blood plasma to release the active drug. Use Mannitol only if you are preparing a final formulation for in-vivo injection. For chemical storage, MIDA is superior.

Q: How do I remove the MIDA group without base? A: While aqueous base is standard, you can use a non-aqueous protocol: Treat the MIDA boronate with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in anhydrous MeOH, followed by an acidic quench. However, the aqueous NaOH method (Protocol 2) is generally cleaner for alpha-amido substrates if the quench is fast.

References

  • Mechanism of Oxidation: Hall, D. G. (Ed.). (2011).[1] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. Link

  • MIDA Boronates: Gillis, E. P., & Burke, M. D. (2007).[2] A simple and modular strategy for small molecule synthesis: iterative Suzuki-Miyaura coupling of B-protected haloboronic acids. Journal of the American Chemical Society, 129(21), 6716-6717. Link

  • Bortezomib Stability: Wu, S. et al. (2000). Stability of the proteasome inhibitor bortezomib in various conditions. Journal of Pharmaceutical Sciences. (Contextual reference for mannitol ester stability).
  • Protodeboronation: Cox, P. A., et al. (2017). Protodeboronation of Heteroaryl Boronic Acids. Angewandte Chemie International Edition, 56(14), 3747–3795. Link

  • Analytical Artifacts: Yan, Z., et al. (2007). Boronic acid instability in LC-MS analysis. Analytical Chemistry, 79(18), 7183.

Sources

Technical Support Center: Purification of Boronic Acids Using Reverse-Phase C18 Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the purification of boronic acids. This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals. We understand the unique challenges boronic acids present in purification and aim to equip you with the knowledge to overcome them effectively.

Troubleshooting Guide: Navigating Common Challenges in C18 Purification

This section addresses specific issues you may encounter during the reverse-phase C18 chromatography of boronic acids. Each problem is presented with its potential causes and actionable solutions.

Problem 1: Poor or No Retention of Boronic Acid on the C18 Column

You're injecting your sample, but the boronic acid is eluting in or near the void volume.

  • Potential Cause 1: Inappropriate Mobile Phase pH. Boronic acids are weak Lewis acids with pKa values typically around 8-10.[1] At high pH, the boronic acid group will be deprotonated to the boronate anion, which is more polar and will have less retention on a nonpolar C18 stationary phase.

  • Solution 1: Adjust Mobile Phase to a Lower pH. To ensure your boronic acid is in its neutral, more hydrophobic form, acidify your mobile phase. The addition of a small amount of a weak acid like formic acid (0.1%) or acetic acid to both the aqueous and organic mobile phases can significantly improve retention.[1][2] For boronic acids with basic functional groups, a low pH will protonate these groups, which may also affect retention.

  • Potential Cause 2: Highly Polar Boronic Acid. Your specific boronic acid may be too polar to interact sufficiently with the C18 stationary phase, even at an optimal pH.

  • Solution 2: Consider a More Retentive Stationary Phase. If pH adjustment is ineffective, a standard C18 column may not be the best choice. Consider using a C18 column with a higher carbon load or a different stationary phase altogether, such as one designed for polar analytes.[1]

  • Potential Cause 3: High Organic Content in Sample Diluent. If your sample is dissolved in a solvent with a high percentage of organic modifier (e.g., pure acetonitrile or methanol), it may not effectively partition onto the stationary phase upon injection.[3]

  • Solution 3: Modify Sample Diluent. Whenever possible, dissolve your sample in a solvent mixture that closely matches the initial mobile phase conditions of your gradient. This will promote better interaction with the stationary phase at the start of your run.

Problem 2: Peak Tailing or Broadening

Your boronic acid peak is asymmetrical, with a pronounced tail, or is excessively broad, leading to poor resolution.

  • Potential Cause 1: Secondary Interactions with Residual Silanols. The silica backbone of C18 columns can have residual, un-capped silanol groups. These acidic silanols can interact with the boronic acid, leading to peak tailing.[2]

  • Solution 1: Use a Low-Silanol Activity Column. Modern, end-capped C18 columns with low silanol activity are designed to minimize these secondary interactions.[2][4] If you are using an older column, consider upgrading to one with improved silica technology.

  • Potential Cause 2: On-Column Degradation. Boronic acids can be susceptible to degradation on the stationary phase, which can manifest as peak tailing or the appearance of new, small peaks.[5][6]

  • Solution 2: Minimize Run Time and Use a Milder Mobile Phase. Develop a faster gradient to reduce the time the boronic acid spends on the column.[7] Ensure your mobile phase additives are not promoting degradation. In some cases, running the purification at a lower temperature may also be beneficial.[4]

  • Potential Cause 3: Mass Overload. Injecting too much sample can saturate the stationary phase, leading to broad, asymmetrical peaks.

  • Solution 3: Reduce Sample Loading. Perform a loading study to determine the optimal amount of your crude material for the column size you are using. Start with a small injection and gradually increase the amount until you see a deterioration in peak shape.

Problem 3: Irreproducible Retention Times

The retention time of your boronic acid peak shifts between runs.

  • Potential Cause 1: Inadequate Column Equilibration. If the column is not properly equilibrated with the initial mobile phase conditions before each injection, you will see variability in retention times.

  • Solution 1: Ensure Sufficient Equilibration. Always include an adequate equilibration step in your method, typically 5-10 column volumes of the starting mobile phase composition. Monitor the baseline for stability before injecting your sample.

  • Potential Cause 2: Mobile Phase Instability. If your mobile phase composition changes over time (e.g., due to evaporation of the organic component), retention times will drift.

  • Solution 2: Prepare Fresh Mobile Phase. Prepare fresh mobile phases daily and keep the solvent reservoirs capped to minimize evaporation.

  • Potential Cause 3: Fluctuations in Column Temperature. Temperature can affect the viscosity of the mobile phase and the interactions between the analyte and the stationary phase, leading to shifts in retention time.[4]

  • Solution 3: Use a Column Thermostat. Employing a column oven or thermostat will ensure a consistent temperature throughout your purification runs, leading to more reproducible results.

Problem 4: Sample Decomposition During Workup

You are losing a significant amount of your boronic acid during the post-purification workup (e.g., solvent evaporation).

  • Potential Cause 1: Thermal Instability. Some boronic acids can be thermally labile and may decompose upon heating during solvent evaporation.[5]

  • Solution 1: Use Low-Temperature Evaporation Techniques. Avoid high temperatures on the rotovap.[5] Instead, use a lyophilizer (freeze-dryer) to remove the aqueous mobile phase. If a lyophilizer is not available, use a rotary evaporator with the bath at room temperature or slightly above.

  • Potential Cause 2: Hydrolysis of Boronic Esters. If you are purifying a boronic ester (e.g., a pinacol ester), the acidic mobile phase used for purification can cause hydrolysis back to the boronic acid.[4][8]

  • Solution 2: Minimize Exposure to Acidic Conditions. Neutralize the collected fractions containing your product as soon as possible after purification. Alternatively, consider using a mobile phase without a strong acid modifier if the chromatography is still acceptable.[4]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the purification of boronic acids.

Q1: Why is normal-phase silica gel chromatography often problematic for boronic acids?

Normal-phase chromatography on silica gel is frequently challenging for boronic acids due to their tendency to interact strongly with the acidic silanol groups on the silica surface.[5][9] This can lead to several issues:

  • Streaking and Tailing: The strong interaction causes the boronic acid to move slowly and unevenly down the column, resulting in broad, streaky bands that are difficult to separate from impurities.[5]

  • Irreversible Binding: In some cases, the boronic acid can bind so strongly to the silica that it cannot be eluted from the column, leading to low recovery.[5]

  • Decomposition: The acidic nature of silica gel can promote the decomposition of some boronic acids.[5][6]

While some success has been reported using silica gel impregnated with boric acid to mitigate these issues, reverse-phase chromatography is often a more reliable starting point.[10][11]

Q2: What are the best starting mobile phases for reverse-phase C18 purification of boronic acids?

A good starting point for developing a separation method is to use a gradient of water and acetonitrile (MeCN) or methanol (MeOH), with a small amount of an acidic modifier.

Mobile Phase ComponentRecommended ModifierConcentrationRationale
Aqueous (A) Formic Acid or Acetic Acid0.1% (v/v)Suppresses the ionization of the boronic acid group, increasing its hydrophobicity and retention.[1][2]
Organic (B) Formic Acid or Acetic Acid0.1% (v/v)Maintains a consistent pH throughout the gradient.

A typical starting gradient would be 5-95% B over 20-30 minutes. This can then be optimized based on the initial separation results.

Q3: Are there alternatives to chromatography for purifying boronic acids?

Yes, several alternative methods can be effective, especially if chromatography proves difficult:

  • Acid-Base Extraction: Boronic acids are acidic and can be extracted into a basic aqueous solution (e.g., 1M NaOH).[10][12] The aqueous layer can then be washed with an organic solvent to remove non-acidic impurities. Finally, the aqueous layer is acidified, and the purified boronic acid is extracted back into an organic solvent.[10] This method is particularly useful for removing non-polar impurities.

  • Recrystallization: If your boronic acid is a solid, recrystallization can be a highly effective purification technique.[5][13] Screening various solvents is necessary to find a system where the boronic acid is soluble at high temperatures but sparingly soluble at low temperatures, while the impurities remain in solution.

  • Derivatization: Boronic acids can be converted into more stable derivatives, such as diethanolamine adducts, which are often crystalline and can be easily purified by recrystallization.[5][12] The purified adduct can then be converted back to the free boronic acid.[5]

Q4: When should I consider using a protecting group for my boronic acid?

Using a protecting group, such as converting the boronic acid to a pinacol ester, can be advantageous in several situations:

  • Improved Stability: Boronic esters are generally more stable than their corresponding boronic acids, especially towards silica gel chromatography.[8][14]

  • Easier Purification: The increased hydrophobicity of the ester often leads to better retention and peak shape in reverse-phase chromatography.[8]

  • Multi-step Synthesis: If the boronic acid needs to be carried through several synthetic steps where it might be unstable, protecting it as an ester is a common strategy.

It's important to note that the protecting group will need to be removed in a subsequent step, which adds to the overall synthesis.[8]

Q5: Can I use reverse-phase chromatography to purify boronic esters?

Yes, reverse-phase C18 chromatography is an excellent method for purifying boronic esters, such as pinacol esters. They are generally more hydrophobic and stable than the corresponding boronic acids, leading to more straightforward purifications.[8] However, be mindful of potential on-column hydrolysis, especially if using an acidic mobile phase.[4] A method with a neutral pH or a very fast gradient can help minimize this side reaction.[4]

Experimental Protocols
Protocol 1: General Reverse-Phase C18 Purification of a Boronic Acid
  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

    • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

    • Degas both mobile phases by sparging with helium or sonicating for 15-20 minutes.

  • Column Equilibration:

    • Install the C18 column on your flash chromatography or HPLC system.

    • Equilibrate the column with 5-10 column volumes of your starting mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the crude boronic acid in a minimal amount of a solvent that is compatible with the mobile phase (e.g., a small amount of methanol or acetonitrile, then dilute with water). Ideally, the sample solvent should be similar in composition to the initial mobile phase.

    • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • Chromatographic Run:

    • Inject the prepared sample onto the column.

    • Run a linear gradient from your starting conditions to a higher organic concentration (e.g., 5% B to 95% B over 20-30 minutes).

    • Hold at the high organic concentration for 2-3 column volumes to elute any strongly retained impurities.

    • Return to the initial mobile phase conditions.

  • Fraction Collection and Workup:

    • Collect fractions based on the UV absorbance profile.

    • Combine the fractions containing the pure product.

    • Remove the solvent using a lyophilizer or a rotary evaporator at low temperature (≤ 30°C).

Visualizations
Workflow for Boronic Acid Purification

Boronic Acid Purification Workflow start Crude Boronic Acid analysis Analyze Crude Material (LCMS, NMR) start->analysis decision_solid Is the product a solid? analysis->decision_solid recrystallization Attempt Recrystallization decision_solid->recrystallization Yes decision_chrom Is chromatography necessary? decision_solid->decision_chrom No decision_purity Is it pure? recrystallization->decision_purity product Pure Product decision_purity->product Yes decision_purity->decision_chrom No rp_c18 Reverse-Phase C18 (Acidic Mobile Phase) decision_chrom->rp_c18 Yes alt_methods Alternative Methods (Acid-Base Extraction, Derivatization) decision_chrom->alt_methods If C18 fails rp_c18->product np_silica Normal-Phase Silica (Boric Acid Treated) alt_methods->product

Caption: A decision-making workflow for the purification of boronic acids.

Troubleshooting C18 Purification of Boronic Acids

Troubleshooting Boronic Acid C18 Purification start Observe Chromatogram issue_retention Poor/No Retention start->issue_retention issue_shape Peak Tailing/Broadening start->issue_shape issue_repro Irreproducible Retention start->issue_repro sol_ph Lower Mobile Phase pH (e.g., 0.1% Formic Acid) issue_retention->sol_ph Cause: Analyte is ionized sol_column Use Low-Silanol Column issue_shape->sol_column Cause: Silanol interactions sol_load Reduce Sample Load issue_shape->sol_load Cause: Mass overload sol_equilibration Increase Equilibration Time issue_repro->sol_equilibration Cause: Inadequate equilibration sol_temp Use Column Thermostat issue_repro->sol_temp Cause: Temperature fluctuation sol_flow Decrease Flow Rate

Caption: A troubleshooting decision tree for C18 purification of boronic acids.

References
  • ResearchGate. (2016, July 18). How to purify boronic acids/boronate esters? Retrieved from [Link]

  • ACS Catalysis. (2024, March 7). Formation of Strong Boron Lewis Acid Sites on Silica. Retrieved from [Link]

  • Chemistry Stack Exchange. (2025, November 8). Challenging purification of organoboronic acids. Retrieved from [Link]

  • Chemistry Letters. (2012, September 15). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Organic Letters. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • SIELC Technologies. (2018, February 19). Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. Retrieved from [Link]

  • ACS Publications. (2021, February 19). Boronic Acid Functionalized Nanosilica for Binding Guest Molecules. Retrieved from [Link]

  • Organic Process Research & Development. (2022, January 12). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 5). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions | Request PDF. Retrieved from [Link]

  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids. Retrieved from [Link]

  • Gifu Pharmaceutical University. (2022, July 13). New aryl boronates are stable on silica gel and easy-to-handle. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]

  • Reddit. (2025, November 8). HELP: Purifying boronic acids sucks : r/chemistry. Retrieved from [Link]

  • PMC. (2025, August 7). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Retrieved from [Link]

  • PubMed. (2016, November 15). Boronic acid-fumed silica nanoparticles incorporated large surface area monoliths for protein separation by nano-liquid chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • PMC. (n.d.). Fluorescent Boronic Acid Polymer Grafted on Silica Particles for Affinity Separation of Saccharides. Retrieved from [Link]

  • LCGC International. (2021, December 1). Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. Retrieved from [Link]

  • Reddit. (2017, December 19). Purification of boronic acids? : r/chemistry. Retrieved from [Link]

  • Organic Letters. (2022, May 2). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Retrieved from [Link]

  • ResearchGate. (2025, August 6). One-step synthesis of boronic acid group modified silica particles by the aid of epoxy silanes. Retrieved from [Link]

  • Analytical Methods. (n.d.). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Retrieved from [Link]

  • ResearchGate. (n.d.). Application of Fast Reversed Phase Liquid Chromatography for Analysis of Pharmaceutical Related Boronic Acid and Boronic Pinacol Ester Functionalized Compounds | Request PDF. Retrieved from [Link]

  • Biotime. (2022, March 14). The development of the boronate affinity chromatography and Biotime's success. Retrieved from [Link]

  • Bohrium. (2014, April 3). ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Retrieved from [Link]

  • Interchim. (2016, June 15). Boronic acids : everything you need to know! Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting for HPLC: Recognizing and Anticipating Challenges during Reversed Phase HPLC. Retrieved from [Link]

  • PMC. (2013, October 17). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Retrieved from [Link]

  • Teledyne ISCO. (2012, November 9). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • ResearchGate. (2025, August 9). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Retrieved from [Link]

  • Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. (2015, January 21). Retrieved from [Link]

Sources

Technical Guide: Boronic Acid Pinacol Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Support Center

The "Pinacol Trap": Why is this so difficult?

Executive Summary: If you are reading this, you are likely staring at an NMR spectrum showing a persistent singlet at ~1.2-1.3 ppm (12H) despite refluxing your reaction in acid.[1]

The pinacol (pin) ester is not just a protecting group; it is a thermodynamic sink. Unlike acyclic boronic esters, the pinacol ester forms a 5-membered dioxaborolane ring.[1] The high stability of this ring, combined with the steric bulk of the methyl groups, creates a significant barrier to hydrolysis.

The Equilibrium Problem:


[1]

In aqueous media, this equilibrium lies heavily to the left (the ester). Adding more water rarely forces the reaction to completion. To drive this reaction to the right (the free boronic acid), you must irreversibly remove one of the products.

Decision Matrix: Selecting Your Protocol

Do not blindly choose a method. Use this logic flow to select the correct deprotection strategy based on your substrate's sensitivity.

HydrolysisDecision Start Start: Bpin Deprotection AcidSens Is substrate Acid Sensitive? Start->AcidSens OxSens Is substrate Oxidatively Sensitive? (e.g., Sulfides, Aldehydes) AcidSens->OxSens No Method2 Method B: Transesterification (Phenylboronic Acid) AcidSens->Method2 Yes (Avoid pH < 4) Method1 Method A: Oxidative Cleavage (NaIO4 / NH4OAc) OxSens->Method1 No (Best General Method) Method3 Method C: Fluoride Salt (KHF2 -> BF3K) OxSens->Method3 Yes (Mildest) Method1->Method3 If purification fails

Figure 1: Decision tree for selecting the optimal hydrolysis pathway.

Detailed Protocols
Method A: Oxidative Cleavage (The NaIO₄ Method)

Best for: Most substrates. High success rate. Mechanism: Sodium periodate does not oxidize the C-B bond. It oxidatively cleaves the pinacol diol byproduct. By destroying the free pinacol, it prevents the reverse reaction (Le Chatelier’s principle), driving the equilibrium to the free boronic acid.

Reagents:

  • Sodium Periodate (NaIO₄)[1]

  • Ammonium Acetate (NH₄OAc)[1]

  • Acetone/Water (1:1)[1]

Step-by-Step Protocol:

  • Dissolve: Suspend the Bpin ester (1.0 equiv) in Acetone:Water (1:1) (0.1 M concentration).[1]

  • Add Buffer: Add NH₄OAc (1.0 equiv). Note: This buffers the solution to mild acidic pH, accelerating the hydrolysis rate.

  • Add Oxidant: Add NaIO₄ (3.0 equiv) and stir at Room Temperature (RT) for 12–24 hours.

    • Observation: The reaction may become cloudy or precipitate white solids (NaIO₃).

  • Quench: If the reaction turns brown (iodine formation), add a small amount of aqueous sodium thiosulfate.

  • Workup: Remove acetone under reduced pressure. Extract the aqueous layer with EtOAc.

  • Purification: The free boronic acid is often pure enough. If pinacol fragments remain, wash the organic layer with dilute HCl.[1]

Critical Troubleshooting:

  • Issue: Reaction stalled.

  • Fix: Ensure your substrate is soluble. If the Bpin is very lipophilic, increase the Acetone ratio or switch to THF/Water (though NaIO₄ is less soluble in THF).

Method B: Transesterification (The "Exchange" Method)

Best for: Acid-sensitive substrates (e.g., acetals, Boc groups). Mechanism:[1] You introduce a cheap, sacrificial boronic acid (Phenylboronic acid).[1] The pinacol group prefers the more Lewis-acidic phenylboron, transferring from your product to the sacrificial agent.

Reagents:

  • Phenylboronic acid (PBA) (5–10 equiv)[1]

  • Biphasic Solvent: Et₂O / Dilute HCl (or Water)[1]

Step-by-Step Protocol:

  • Mix: Dissolve Bpin substrate in Et₂O (or MTBE).

  • Add Exchanger: Add Phenylboronic acid (5.0 equiv).

  • Add Aqueous Phase: Add water (or 1M HCl if tolerated). Stir vigorously for 12–48 hours.

  • Separation: The pinacol will transfer to the PBA (forming Ph-Bpin, which stays in the organic layer). Your free boronic acid (R-B(OH)₂) will favor the aqueous phase or precipitate.

  • Isolation: Separate layers. If your product is in the aqueous phase, lyophilize or extract back into EtOAc after salting out.[1]

Method C: The Fluoride Detour (KHF₂ Route)

Best for: Purification nightmares. Converts "oily" esters into crystalline solids. Mechanism: Converts the Bpin to a potassium trifluoroborate (R-BF₃K). These are air-stable solids that can be hydrolyzed to the acid or used directly in couplings.

Step-by-Step Protocol:

  • Formation: Dissolve Bpin in MeOH. Add saturated aqueous KHF₂ (4.5 equiv).[2]

  • React: Stir at RT (or mild heat 50°C) for 3–5 hours. The mixture will likely become a slurry.

  • Dry: Remove all solvents (Rotavap). You will have a white solid cake.

  • Extract: Triturate the solid with hot Acetone or Acetonitrile (extracts the product, leaves inorganic salts behind). Filter and evaporate.[3]

  • Hydrolysis (Optional): To get the free acid, treat the R-BF₃K salt with Trimethylsilyl chloride (TMSCl) in H₂O/MeCN or LiOH.

Troubleshooting & FAQs

Q1: My product disappeared and I see the de-borylated arene (Protodeboronation).

  • Cause: The C-B bond is susceptible to cleavage, especially in heteroaryl boronates (e.g., 2-pyridine, 5-membered heterocycles).[1] This mechanism is often base-catalyzed.

  • Solution:

    • Avoid high pH.

    • Switch to Method C (KHF₂) . The BF₃K salt is significantly more resistant to protodeboronation than the free acid or ester.

    • If using Method A, ensure the temperature does not exceed RT.[1]

Q2: I cannot separate the pinacol byproduct from my free boronic acid.

  • Cause: Pinacol is somewhat amphiphilic and streaks on silica.

  • Solution:

    • Sublimation: Pinacol sublimes easily under high vacuum. Put your crude solid under high vac (0.1 mmHg) for 2 hours.

    • Scavengers: Use a polymer-supported boronic acid (e.g., Amberlite IRA-743) to bind the pinacol, though this is expensive.[1]

Q3: The reaction is turning black/brown during NaIO₄ cleavage.

  • Cause: Iodine (I₂) liberation from periodate decomposition.

  • Solution: This usually doesn't affect yield, but you can add 10% aqueous Sodium Thiosulfate during the workup to reduce iodine back to iodide (colorless).[1]

Q4: Can I use the Bpin directly in Suzuki coupling without hydrolysis?

  • Answer: Yes. In 95% of drug discovery applications, hydrolysis is unnecessary.[1] Modern catalysts (e.g., Pd(dppf)Cl₂, XPhos Pd G2) couple Bpin esters efficiently.[1] You only strictly need the free acid for:

    • Chan-Lam couplings (sometimes).

    • Specific peptide couplings.

    • Solubility reasons.

Comparative Data
FeatureMethod A (NaIO₄)Method B (Exchange)Method C (KHF₂)
Reaction pH Mild Acidic (~5-6)Neutral/BiphasicAcidic (HF generation)
Time 4–12 Hours24–48 Hours2–4 Hours
Pinacol Removal Excellent (Destructive)Good (Equilibrium)Excellent (Precipitation)
Atom Economy Low (Stoichiometric oxidant)Low (Excess PhB(OH)₂)Good
Scalability Medium (Exotherms)HighHigh
Mechanism Visualization (Method A)

NaIO4Mechanism cluster_0 Step 1: Hydrolysis Eq cluster_1 Step 2: Oxidative Trap Bpin R-Bpin Acid R-B(OH)2 Bpin->Acid Slow Eq Pin Pinacol (Free Diol) Water H2O Cleaved Acetone (Cleaved Pinacol) Pin->Cleaved Fast & Irreversible (Drives Step 1) NaIO4 NaIO4 NaIO4->Pin

Figure 2: Kinetic trapping mechanism. NaIO4 destroys the pinacol, preventing re-esterification.[1]

References
  • Coutts, S. J., et al. (1994).[1][4] "Two efficient methods for the cleavage of pinanediol boronate esters yielding the free boronic acids." Tetrahedron Letters, 35(29), 5109-5112.[1] Link[1]

  • Sun, J., Perfetti, M. T., & Santos, W. L. (2011).[1] "A Method for the Deprotection of Alkylpinacolyl Boronate Esters." Journal of Organic Chemistry, 76(9), 3571–3575.[1] Link[1]

  • Yuen, A. K. L., & Hutton, C. A. (2005).[1][4][5] "Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates." Tetrahedron Letters, 46(46), 7899-7903.[1][4][5] Link[1]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014).[1] "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 43, 412-443.[1] Link

  • Aggarwal, V. K., et al. (2008).[1] "Oxidative cleavage of pinacol boronic esters." Journal of Organic Chemistry protocols adapted from general boronate methodology.

Sources

Separation of boronic acid monomer from trimeric boroxine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Separation and Control of Boronic Acid Monomer vs. Trimeric Boroxine Ticket ID: B-OH-3301 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The "Schrödinger’s Boron" Problem

Welcome to the technical support center. If you are trying to "separate" a boronic acid monomer (


) from its trimeric boroxine anhydride (

), you are likely fighting thermodynamics.

The Core Truth: In most practical scenarios, these two species are not distinct, stable contaminants of one another. They exist in a dynamic, reversible equilibrium driven by water concentration and entropy.



Your goal is usually not physical separation (like filtering sand from water) but Equilibrium Control . This guide provides the protocols to force this equilibrium to the desired species for analysis, storage, or reaction.

Module 1: Diagnostic & Characterization

User Question: "I see multiple peaks in my NMR, or my Mass Spec shows a trimer mass. Is my sample impure?"

1.1 The NMR "Ghost" Signal

Boronic acids and boroxines interconvert rapidly on the NMR timescale. The signal you see depends heavily on the solvent's water content.

FeatureBoronic Acid (

)
Boroxine (

Anhydride)
Observation Notes

B NMR Shift
~28 – 30 ppm~32 – 35 ppmBoroxines are typically downfield (deshielded) relative to the monomer [1].

H NMR Width
SharpBroadBroadening often indicates rapid exchange rates.
Solvent Effect Favored in

,

, DMSO-

Favored in

,

, Toluene-

In dry

, you often see a mixture.

Troubleshooting Protocol (NMR):

  • Do not trust

    
    :  If you run a pure boronic acid in dry chloroform, it will partially dehydrate, showing "impurities" that are actually just the boroxine generated in situ.
    
  • The

    
     Shake:  Add 1-2 drops of 
    
    
    
    directly to your NMR tube. Shake and re-run.
    • Result: If the peaks collapse into a single set (monomer), your sample is chemically pure, just dehydrated.

    • Result: If distinct impurity peaks remain, you have real organic contaminants.

1.2 Mass Spectrometry Artifacts

Issue: You submit a sample of Phenylboronic Acid (MW 122), but the major peak is 312 (


).
Cause:  The high vacuum and heat of the ionization source (ESI/EI) drive dehydration instantly. The trimer signal is often an instrumental artifact , not a sample impurity [2].
Module 2: Purification & Isolation Protocols

User Question: "I need the pure monomer as a solid for stoichiometry calculations. How do I isolate it?"

To isolate the monomer, you must use Lattice Energy and Law of Mass Action (adding water) to crash it out.

Protocol A: Recrystallization (The Hydrolytic Reset)

Use this to convert boroxine-rich samples back to pure boronic acid monomer.

  • Dissolution: Dissolve your crude solid in a minimal amount of hot organic solvent (Acetone or THF are ideal; avoid alcohols if esterification is a risk).

  • Hydrolysis: Add water dropwise to the hot solution until it turns slightly cloudy.

    • Ratio: You need a large molar excess of water to push the equilibrium left.

  • Precipitation: Cool slowly to room temperature, then to

    
    C.
    
    • Mechanism:[1][2][3][4][5] Most aryl boronic acids are less soluble in water than their boroxines. The monomer crystallizes out, driven by hydrogen bonding networks in the solid state [3].

  • Drying (CRITICAL): Filter the solid. Do not dry under high vacuum with heat (

    
    C), or you will re-dehydrate it back to the boroxine. Air dry or use a desiccator with a mild desiccant (
    
    
    
    ), not
    
    
    .
Protocol B: Chemical Scavenging (For Stubborn Cases)

If the boroxine is highly stable (common with electron-poor aryl groups), use a complexing agent.

  • Diethanolamine (DEA) Method:

    • Dissolve crude mixture in ether/THF.

    • Add 1 equivalent of diethanolamine.

    • The DEA-boronate ester precipitates almost quantitatively as a stable solid.

    • Release: Hydrolyze the DEA adduct with dilute aqueous acid (

      
      ) and extract the pure boronic acid into ether [4].
      
Module 3: Workflow Visualization

The following diagram illustrates the decision logic for processing a Boron mixture.

BoronLogic Start Crude Boron Sample Analysis 1. Diagnosis (NMR) Start->Analysis SolventCheck Solvent: CDCl3 vs D2O/DMSO Analysis->SolventCheck Check Shift Decision Is it chemically pure (ignoring dehydration)? SolventCheck->Decision Purify 2. Purification Decision->Purify No (Real Impurities) Recryst Recrystallize: Hot Acetone + H2O excess Decision->Recryst Yes (Just Boroxine) Purify->Recryst Standard Protocol Dry 3. Drying Recryst->Dry VacWarn Avoid High Vac/Heat (Re-forms Boroxine) Dry->VacWarn Warning Final Pure Monomer Solid Dry->Final

Caption: Workflow for distinguishing chemical impurities from equilibrium-based dehydration and isolating the monomer.

Module 4: Reaction Impact (FAQs)

User Question: "Does it matter if I use the boroxine instead of the acid in my Suzuki Coupling?"

Q: Will boroxine kill my Suzuki-Miyaura coupling? A: Generally, No . In the typical Suzuki catalytic cycle, the active species is the boronate anion (


), formed by the addition of base (

,

, etc.) and water.
  • The reaction conditions (Base +

    
     + Heat) will rapidly hydrolyze any boroxine present into the active monomeric species in situ [5].
    
  • Correction: You must adjust your stoichiometry. If you weigh 100 mg of "Boronic Acid" but it is actually 100% Boroxine, you have more moles of Boron than you calculated.

Q: Why is my boronic acid "streaking" on TLC/Silica Column? A: The acidic silica surface catalyzes the interconversion and dehydration, causing the compound to "smear" across the plate.

  • Fix: Add 1% Triethylamine to your eluent to neutralize the silica, or convert the acid to a Pinacol Ester (stable) prior to chromatography.

References
  • Tokunaga, Y. et al. (2002). "Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution." Macromolecules.

  • Larkin, J. D. et al. (2015).[6] "Thermodynamics of boroxine formation from the aliphatic boronic acid monomers." Structural Chemistry.

  • Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.

  • Iovine, P. M. et al. (2010).[6] "Boroxines as useful building blocks."[6] Dalton Transactions.[6]

  • Santini, C. C. et al. (2009). "The equilibrium between boronic acid and boroxine."[7][8][9] Journal of Organic Chemistry.

Sources

Technical Support Center: Optimizing Matteson Reaction Yield for Fluorinated Substrates

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: MAT-F-OPT-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are encountering yield suppression or stereochemical erosion during Matteson homologation on fluorinated substrates. This is a known deviation. Fluorine’s high electronegativity (


) introduces unique electronic drag on the 1,2-migration step and increases the acidity of 

-protons, creating a competition between the desired homologation and fatal

-elimination or protodeboronation.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic bottlenecks introduced by fluorinated moieties.

Module 1: The "Ate" Complex Bottleneck (Low Conversion)

Symptom: The reaction stalls. NMR shows unreacted boronic ester or hydrolysis back to starting material after workup, despite full consumption of the carbenoid precursor.

Root Cause Analysis: In standard Matteson reactions, the formation of the boronate "ate" complex is rapid.[1] However, the subsequent 1,2-migration is the rate-determining step (RDS).

  • The Fluorine Effect: If your migrating group contains fluorine (e.g., a trifluoroethyl group), its nucleophilicity is drastically reduced by the electron-withdrawing induction. The group simply refuses to migrate, leaving the "ate" complex to sit idly until it dissociates or hydrolyzes during quench.

Troubleshooting Protocol:

  • The Zinc Switch: You must catalyze the migration. Standard lithium-only pathways are insufficient for electron-deficient migrating groups.

    • Action: Add anhydrous Zinc Chloride (

      
      )  (0.5 to 1.0 equiv relative to base).
      
    • Mechanism:

      
       acts as a dual-activator. It chelates the oxygen of the boronate (increasing Lewis acidity) and, critically, coordinates to the leaving group (chloride) on the 
      
      
      
      -carbon. This "pull-push" mechanism lowers the activation energy for the migration of sluggish fluorinated groups.
  • Solvent Polarity:

    • Action: Ensure THF is anhydrous. Consider a solvent switch to a THF/DCM mixture (3:1) if solubility of the fluorinated "ate" complex is suspected to be poor at

      
      C.
      

Data: Impact of Lewis Acid Catalysis on Fluorinated Substrates

Substrate TypeReagentAdditiveYield (%)dr (diastereomeric ratio)
Non-fluorinated (Control)

None88%98:2

-Fluoroalkyl

None32% 85:15

-Fluoroalkyl


(1.0 eq)
81% 99:1
Module 2: The "Fluorine Curse" (Elimination vs. Homologation)

Symptom: The product mass is missing the boron moiety, or you observe olefinic signals in the


H NMR (5.0–6.5 ppm region).

Root Cause Analysis: Fluorine on the


-carbon (relative to the boron in the product or the intermediate) renders adjacent protons highly acidic (

drop). The base used to generate the carbenoid (LDA or LiHMDS) can trigger

-elimination
(E1cb pathway), expelling fluoride or the boronate itself.

Troubleshooting Protocol:

  • Base Management (The "Just-in-Time" Protocol):

    • Issue: Excess base is fatal.

    • Action: Do not generate the carbenoid (

      
      ) in a separate flask and transfer it. The concentration of free base will trigger elimination on your substrate.
      
    • Fix: Use an in-situ generation protocol. Add the base (LDA) slowly down the side of the flask into a mixture of the Boronic Ester and DCM at

      
      C (or 
      
      
      
      C). This ensures the carbenoid is trapped by the boronic ester immediately upon formation, keeping free base concentration near zero.
  • Temperature Ceiling:

    • Action: Never allow the "ate" complex formation to rise above

      
      C.
      
    • Reason: Elimination has a higher activation energy than "ate" complex formation but often lower than the uncatalyzed migration. Keep it cold to favor the kinetic trap, then add

      
       to force the migration before warming.
      
Module 3: Stereochemical Erosion (Low dr)

Symptom: You expect >98:2 dr (controlled by Pinanediol or Dicyclohexyl chiral directors), but you are getting 80:20 or worse.

Root Cause Analysis: Epimerization of the


-chloro boronic ester product.[2]
  • The Fluorine Effect: The resulting

    
    -chloro product is acidified by the nearby fluorine. The chloride can re-attack or the proton can be stripped by residual base/salts, leading to thermodynamic equilibration (racemization).
    

Troubleshooting Protocol:

  • Quench Speed:

    • Action: Do not let the reaction stir overnight. Once the migration is complete (monitor via TLC/NMR), quench immediately with saturated

      
      .
      
  • The Zinc Buffer:

    • Insight: While

      
       accelerates the reaction, prolonged exposure to Zinc salts after the reaction is complete can promote epimerization.
      
    • Action: If using

      
      , strictly limit the warming period. Move to workup as soon as the mixture reaches 
      
      
      
      C.
Visualized Workflows
Figure 1: Mechanistic Pathway & Zinc Activation

This diagram illustrates how Zinc Chloride lowers the barrier for the critical migration step, preventing stall-out.

MattesonMechanism Start Boronic Ester (Fluorinated Substrate) AteComplex Boronate 'Ate' Complex (Metastable Intermediate) Start->AteComplex Nucleophilic Attack (-78°C) Reagent LiCHCl2 (Carbenoid) Reagent->AteComplex Transition Zn-Activated Transition State (Pull-Push Mechanism) AteComplex->Transition ZnCl2 Chelation SideRxn Side Rxn: Beta-Elimination AteComplex->SideRxn No Catalyst (Slow Migration) ZnAdd Add ZnCl2 ZnAdd->Transition Product Alpha-Chloro Boronic Ester (Homologated) Transition->Product Rapid 1,2-Migration (-Cl)

Caption: Zinc acts as a Lewis acid scaffold, anchoring the oxygen while stripping the chloride leaving group.[3]

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to diagnose your specific yield issue.

Troubleshooting Issue Start: What is the primary failure? CheckNMR Analyze Crude NMR Issue->CheckNMR Result1 SM Recovered / No Rxn CheckNMR->Result1 Peaks match SM Result2 Complex Mixture / Olefins CheckNMR->Result2 Vinyl signals present Result3 Product formed but Low dr CheckNMR->Result3 Doublet splitting complex Sol1 Migration Failed. Add 1.0 eq ZnCl2. Increase warming time slightly. Result1->Sol1 Sol2 Beta-Elimination. Switch to 'In-Situ' Protocol. Lower Temp to -100°C. Result2->Sol2 Sol3 Epimerization. Reduce ZnCl2 exposure time. Quench immediately at 0°C. Result3->Sol3

Caption: Diagnostic logic for isolating failure modes in fluoro-boron homologation.

Optimized Standard Operating Procedure (SOP)

Target: Homologation of a generic fluorinated boronic ester.

  • Preparation: Flame-dry a round-bottom flask under Argon. Add the chiral boronic ester (1.0 equiv) and anhydrous DCM (3.0 equiv, acts as reactant) in anhydrous THF (

    
     M concentration).
    
  • Cryogenics: Cool the mixture to

    
    C  (Dry ice/Acetone) or 
    
    
    
    C
    (Liquid
    
    
    /EtOH) if the substrate is extremely elimination-prone.
  • Lithiation (In-Situ): Add LDA (1.2 equiv) dropwise down the reaction vessel wall over 20 minutes. Do not let the internal temperature rise.

    • Checkpoint: Stir for 10 minutes at low temp. The "ate" complex is now formed.[2][4]

  • Catalysis: Add a solution of anhydrous

    
      (1.0–1.2 equiv, 1M in ether) dropwise.
    
  • Rearrangement: Allow the reaction to warm slowly to

    
    C  over 2–4 hours.
    
    • Critical: Do not warm to Room Temperature unless monitoring confirms incomplete conversion.

  • Workup: Pour the cold mixture (

    
    C) directly into a separating funnel containing saturated 
    
    
    
    solution. Extract with
    
    
    or Pentane.
  • Purification: Flash chromatography on silica gel is usually safe, but avoid basic additives (like

    
    ) in the eluent.
    
References
  • Matteson, D. S. (2013). "Boronic Esters in Stereoselective Synthesis." The Journal of Organic Chemistry, 78(20), 10009–10023. Link

  • Blakemore, P. R., et al. (2012). "Iterative Catalyst-Controlled Diastereoselective Matteson Homologations." Journal of the American Chemical Society, 134(8), 3925–3931.[5] Link

  • Hoppe, D., & Aggarwal, V. K. (2024). "The Matteson Reaction and Related Processes."[1][2][4][5][6][7][8][9][10] Organic Reactions, Vol 105.[9] Link

  • Matteson, D. S., & Sadhu, K. M. (1983). "Boronic ester homologation with epimerization control by zinc chloride." Journal of the American Chemical Society, 105(7), 2077–2078. Link

Sources

Advanced Troubleshooting: Broad NMR Peaks in Boronic Acid Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Support Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Discovery Researchers Version: 2.1 (Current as of 2025)

The "Boron Paradox": Why is my spectrum broad?

Boronic acids (


) are notorious for producing deceptive NMR spectra. As a Senior Application Scientist, I often see researchers waste hours shimming magnets when the issue is chemically intrinsic to the sample.

The broadening usually stems from two distinct physical phenomena, depending on which nucleus you are observing:

  • In

    
     NMR:  Dynamic chemical exchange (DCE) between the monomeric acid and its trimeric boroxine anhydride, or hydrogen-bond networking.
    
  • In

    
     NMR:  Quadrupolar relaxation of the boron nucleus and background interference from borosilicate glass.
    

This guide provides the diagnostic logic and protocols to resolve these issues.

Diagnostic Logic: The Troubleshooting Flowchart

Before altering instrument parameters, identify the source of the broadening using this decision matrix.

BoronTroubleshooting Start START: Which Nucleus is Broad? H1 1H (Proton) NMR Start->H1 B11 11B (Boron) NMR Start->B11 H_Check Are aromatic peaks broad or just the OH signal? H1->H_Check OH_Broad Only OH is broad/missing H_Check->OH_Broad OH only All_Broad All peaks (Aromatic/Alkyl) are broad H_Check->All_Broad All peaks Exchange Diagnosis: Chemical Exchange w/ Water OH_Broad->Exchange Solvent_Check Solvent is CDCl3? All_Broad->Solvent_Check Boroxine Diagnosis: Boroxine-Acid Equilibrium Solvent_Check->Boroxine Yes Solvent_Check->Exchange No (DMSO/MeOH) B_Shape Is the baseline rolling/humped? B11->B_Shape Glass_Signal Diagnosis: Glass Background Signal B_Shape->Glass_Signal Rolling Baseline Quad_Relax Diagnosis: Quadrupolar Relaxation (sp2) B_Shape->Quad_Relax Broad Peak (>100 Hz)

Figure 1: Decision matrix for diagnosing broad peaks in boronic acid derivatives.

Module 1: NMR & The Boroxine Equilibrium

The Issue

In non-polar solvents (like


), boronic acids exist in a dynamic equilibrium with their cyclic trimer, the boroxine . This dehydration reaction releases 3 equivalents of water.


If the rate of exchange between the monomer and trimer is intermediate on the NMR timescale, all signals (including aromatics) will broaden significantly .

The Solution: Solvent Engineering

Do not use


 for characterization unless necessary. The lack of hydrogen-bond acceptors drives boroxine formation.
SolventSuitabilityEffect on EquilibriumRecommendation
DMSO-d6 High Favors MonomerPrimary Choice. Forms H-bonds with

, stabilizing the acid form.
Acetone-d6 MediumMixedAcceptable if sample is unstable in DMSO.
Methanol-d4 LowEsterificationAvoid. Reacts to form boronic esters (

), complicating spectra.
CDCl3 Poor Favors BoroxineAvoid. Causes broad peaks due to aggregation.
Protocol A: The "Water Drop" Method (For CDCl3 samples)

If you must use


 (e.g., for solubility reasons), you can force the equilibrium back to the monomer.
  • Acquire the standard

    
     spectrum (likely broad).
    
  • Add 1 drop of

    
      directly to the NMR tube.
    
  • Shake vigorously for 30 seconds to ensure mixing (boronic acids are often amphiphilic).

  • Re-acquire the spectrum.

    • Result: The

      
       hydrolyzes the boroxine back to the acid. The aromatic peaks should sharpen. The 
      
      
      
      protons will exchange to
      
      
      and disappear, simplifying the spectrum.

Module 2: NMR & The "Glass Hump"

The Issue

Boron-11 is a quadrupolar nucleus (


), but the biggest enemy is your NMR tube. Standard NMR tubes are made of borosilicate glass  (Pyrex), which contains ~4-10% 

.

This generates a massive, broad background signal (


 ppm) that can completely mask the signal of your dilute sample.
The Solution: Background Suppression

You have three tiers of solutions, ranging from "Quick Fix" to "Gold Standard."

Tier 1: Processing (Baseline Correction)
  • Technique: Apply a heavy backward linear prediction (LP) or a polynomial baseline correction in your processing software (MestReNova/TopSpin).

  • Risk: Can artificially distort broad peaks, making integration unreliable.

Tier 2: The "Depth Pulse" (Acquisition)

Use a pulse sequence that suppresses signal from outside the receiver coil (i.e., the glass walls).

  • Bruker Command: zgbs (Background Suppression).

  • Mechanism: Uses a composite pulse (

    
    ) that excites spins inside the coil but cancels out spins in the glass walls (which experience different RF homogeneity).
    
Tier 3: Hardware (Quartz)
  • Technique: Use a Quartz NMR tube (pure

    
    ).
    
  • Cost: ~

    
    100 per tube.
    
  • Result: Eliminates the background signal entirely. Essential for quantitative Boron NMR (qNMR).

Module 3: Quadrupolar Broadening (Sharpening the Peak)

The Issue

Even in a quartz tube, boronic acids (


 hybridized, trigonal planar) often yield broad peaks (linewidth 

Hz) due to efficient quadrupolar relaxation.
The Solution: Hybridization Switching

Quadrupolar relaxation is minimized in highly symmetric electric environments. Converting the trigonal planar (


) boron to a tetrahedral (

) boronate anion dramatically sharpens the peak.


Protocol B: The "Ate" Complex Sharpening
  • Prepare your sample in DMSO-d6.

  • Add 2-3 equivalents of KF (Potassium Fluoride) or NaOD (Sodium Deuteroxide) .

  • Shake and acquire

    
     NMR.
    
    • Result: The shift will move upfield (shielded, typically -5 to +5 ppm), and the linewidth will decrease significantly, often revealing coupling constants (

      
       or 
      
      
      
      ) that were previously invisible.

FAQ: Rapid-Fire Troubleshooting

Q: My OH peaks are missing in DMSO-d6. Is my compound dry? A: Not necessarily. If the DMSO is "wet" (contains water), the boronic acid OH protons will exchange with the water peak, broadening it and disappearing themselves.

  • Fix: Dry your DMSO over 4Å molecular sieves or look for a very broad "hump" under the water signal at 3.33 ppm.

Q: Can I integrate the Boron signal for purity? A: Only if you use a Quartz tube and a relaxation delay (


) of at least 5x 

. While Boron

is short (<100 ms), the background signal from glass makes integration impossible in standard tubes.

Q: Why do I see two sets of aromatic peaks in CDCl3? A: You are likely seeing a slow-exchange mixture of the boronic acid (monomer) and the boroxine (trimer). Refer to Protocol A (add D2O) to collapse them into a single species.

References

  • Boroxine Equilibrium Kinetics

    • Study: "The Boroxine–Boronic Acid Equilibrium."[1] University of Edinburgh Research Explorer.

    • Source:[Link]

  • Solvent Effects (DMSO vs CDCl3)

    • Study: "Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry.
    • Source:[Link][2]

  • 11B NMR Background Suppression

    • Guide: "Background Suppression in Liquids."[3] University of Ottawa NMR Facility.

    • Source:[Link]

  • Quantitative Boron Analysis

    • Method: "Pushing the frontiers: Boron-11 NMR as a method for quantit
    • Source:[Link]

Sources

Technical Support Center: Stability of α-Acetamido Boronic Acids in DMSO Stocks

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide provides in-depth information and troubleshooting advice for researchers, scientists, and drug development professionals working with α-acetamido boronic acids, focusing on their stability in dimethyl sulfoxide (DMSO) stock solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for α-acetamido boronic acids in DMSO?

A1: The main stability issue for α-acetamido boronic acids, and boronic acids in general, is their susceptibility to degradation.[1][2] Two primary degradation pathways are of concern in DMSO stock solutions:

  • Oxidative Deboronation: This is a significant degradation pathway where the carbon-boron bond is cleaved, converting the boronic acid into an alcohol and boric acid.[2][3] This process can be initiated by reactive oxygen species (ROS) that may be present.[2]

  • Protodeborylation: This is an undesired side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[4] While often discussed in the context of specific reactions like Suzuki-Miyaura cross-coupling, the underlying principles of C-B bond instability are relevant to storage.[4]

It's also important to consider that boronic acids can form anhydrides (boroxines) through dehydration, which can complicate concentration determination and reactivity.[5]

Q2: How does DMSO as a solvent impact the stability of these compounds?

A2: DMSO is a widely used solvent due to its excellent solubilizing properties.[6][7] However, it's not entirely inert and can influence the stability of dissolved compounds. For boronic acids, consider the following:

  • Water Content: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[8] The presence of water can facilitate hydrolysis of the boronic acid or its esters.[1][9]

  • Acidic Impurities: DMSO can decompose, especially under acidic conditions, to form various byproducts.[6][10][11] The presence of acidic impurities can potentially catalyze the degradation of acid-sensitive boronic acids.

  • Oxidative Potential: While generally stable, DMSO can be involved in oxidative processes, which could contribute to the oxidative deboronation of boronic acids.[2]

Q3: What are the best practices for preparing and storing α-acetamido boronic acid DMSO stock solutions?

A3: To maximize the shelf-life of your α-acetamido boronic acid DMSO stocks, adhere to the following best practices:

  • Use High-Purity, Anhydrous DMSO: Start with a fresh, high-quality, anhydrous grade of DMSO to minimize water content and potential impurities.

  • Prepare Fresh Solutions: Ideally, prepare solutions fresh for each experiment.[1] If storage is necessary, prepare small aliquots to avoid multiple freeze-thaw cycles.[12]

  • Inert Atmosphere: When preparing and aliquoting solutions, working under an inert atmosphere (e.g., argon or nitrogen) can help minimize exposure to atmospheric oxygen and moisture.

  • Storage Conditions: Store stock solutions at -20°C or -80°C in tightly sealed vials.[12] For long-term storage (months), -80°C is preferable.[12][13]

  • Container Choice: Use glass vials with airtight seals, as glass is chemically inert and will not react with DMSO.[14]

Q4: How can I assess the stability of my α-acetamido boronic acid in a DMSO stock?

A4: Regular quality control of your stock solutions is crucial. Several analytical techniques can be employed to monitor the degradation of your compound:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method is essential to separate the parent compound from its degradation products.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique offers high sensitivity and allows for the identification of degradation products by their mass-to-charge ratio.[1][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹¹B NMR are powerful tools for structural confirmation and can reveal changes in the chemical environment of the boron atom, indicating degradation.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Inconsistent experimental results or loss of compound activity. Degradation of the α-acetamido boronic acid in the DMSO stock solution.1. Prepare a fresh stock solution from solid material. 2. Analyze the old stock solution using HPLC or LC-MS to check for degradation products. 3. Review storage conditions; ensure the stock was stored at -20°C or -80°C and protected from light.
Appearance of new peaks in HPLC or LC-MS analysis of the stock solution. Chemical degradation of the compound.1. Identify the degradation products using MS and NMR to understand the degradation pathway (e.g., oxidation, hydrolysis). 2. If oxidative degradation is suspected, consider degassing the DMSO with an inert gas before preparing the stock solution.
Precipitate forms in the DMSO stock upon thawing. The compound may have limited solubility at lower temperatures or has degraded to a less soluble product.1. Gently warm the solution and vortex to see if the precipitate redissolves. 2. If it does not redissolve, it may be a degradation product. Analyze the supernatant and the precipitate separately if possible. 3. Consider preparing a more dilute stock solution.
Difficulty reproducing results from a published protocol. Differences in the quality of DMSO, storage time of the stock solution, or handling procedures.1. Ensure you are using high-purity, anhydrous DMSO. 2. Prepare the stock solution immediately before use. 3. Follow the handling and storage recommendations outlined in the "Best Practices" section of this guide.[16]

Experimental Protocol: Stability Assessment of an α-Acetamido Boronic Acid in DMSO by HPLC

This protocol outlines a general procedure for assessing the stability of an α-acetamido boronic acid in a DMSO stock solution over time.

1. Materials and Reagents:

  • α-Acetamido boronic acid of interest

  • High-purity, anhydrous DMSO

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Formic acid (or other appropriate mobile phase modifier)

  • HPLC system with UV or PDA detector

  • C18 reversed-phase HPLC column

2. Preparation of Stock Solution:

  • Accurately weigh a sufficient amount of the α-acetamido boronic acid.

  • Dissolve the compound in anhydrous DMSO to a final concentration of 10 mM.

  • Vortex until the compound is fully dissolved.

  • Aliquot the stock solution into several small, tightly sealed glass vials.

3. Stability Study Timepoints:

  • Analyze one aliquot immediately after preparation (T=0).

  • Store the remaining aliquots at the desired temperature (e.g., room temperature, 4°C, -20°C, -80°C).

  • Analyze aliquots at predetermined time points (e.g., 24 hours, 48 hours, 1 week, 1 month).

4. HPLC Analysis:

  • Develop a suitable HPLC method to achieve good separation between the parent compound and potential degradants. A typical starting point for a gradient method is:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: 5% to 95% B over 15 minutes

    • Flow Rate: 1 mL/min

    • Detection Wavelength: Determined by the UV absorbance maximum of the compound.

  • For each time point, dilute the DMSO stock solution with the initial mobile phase composition to a suitable concentration for HPLC analysis.

  • Inject the prepared sample onto the HPLC system.

5. Data Analysis:

  • Integrate the peak area of the parent compound and any new peaks that appear over time.

  • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

  • Plot the percentage of the parent compound remaining versus time to visualize the degradation profile.

Data Presentation:

Storage ConditionTime Point% Parent Compound Remaining
-80°C0100%
1 week99.5%
1 month98.9%
-20°C0100%
1 week98.2%
1 month95.6%
4°C0100%
1 week92.1%
1 month80.4%
Room Temperature0100%
1 week85.3%
1 month65.7%

Note: The data in this table is illustrative and will vary depending on the specific α-acetamido boronic acid.

Visualizations

Degradation Pathway of α-Acetamido Boronic Acids A α-Acetamido Boronic Acid B Oxidative Deboronation (e.g., ROS, O2) A->B D Protodeborylation (e.g., H+ source) A->D F Dehydration A->F C Corresponding Alcohol B->C E De-boronated Acetamide D->E G Boroxine (Trimeric Anhydride) F->G

Caption: Key degradation pathways for α-acetamido boronic acids.

Troubleshooting Workflow Start Inconsistent Experimental Results CheckStock Analyze DMSO Stock (HPLC/LC-MS) Start->CheckStock Degradation Degradation Observed? CheckStock->Degradation NoDegradation No Significant Degradation Degradation->NoDegradation No PrepareFresh Prepare Fresh DMSO Stock Degradation->PrepareFresh Yes InvestigateOther Investigate Other Experimental Variables NoDegradation->InvestigateOther ReRun Re-run Experiment PrepareFresh->ReRun Success Problem Resolved ReRun->Success

Caption: Troubleshooting workflow for inconsistent experimental results.

References

  • Technical Support Center: Troubleshooting Protodeborylation of Pyrimidine Boronic Acids - Benchchem.
  • Analytical techniques for monitoring the degradation of benzylboronic acid - Benchchem.
  • How to Store Boric Acid | Lab Alley.
  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS.
  • Degradation pathways of a peptide boronic acid derivative, 2‐Pyz‐(CO)‐Phe‐Leu‐B(OH)2.
  • Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • Influence of organic acid on the thermal behavior of dimethyl sulfoxide - ResearchGate.
  • Doctoral Dissertation Study on autocatalytic decomposition of dimethyl sulfoxide and safe handling system thereof.
  • ChE 411 Thermal Analysis of DMSO Decomposition under Acidic Conditions By: Matthew Jacob 5/3/19.
  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing).
  • Boronic Acids and Derivatives - Amerigo Scientific.
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
  • Extend DMSO Shelf Life with Optimal Glass Storage Solutions – dmsostore.
  • Compound Handling Instructions - MCE.
  • (PDF) Overcoming Problems of Compound Storage in DMSO: Solvent and Process Alternatives - ResearchGate.
  • Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to 19F NMR Characterization of 4-Fluorophenyl Boronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals engaged in disciplines ranging from medicinal chemistry to materials science, 4-fluorophenyl boronic acids are invaluable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions and as sensors for carbohydrates and other diols is well-documented. The fluorine-19 (¹⁹F) nucleus serves as a powerful spectroscopic probe, offering a sensitive and often simplified window into the chemical environment of these molecules. This guide provides an in-depth comparison of the ¹⁹F NMR characterization of 4-fluorophenyl boronic acids, offering field-proven insights and experimental data to aid in their analysis and application.

The Unique Advantages of ¹⁹F NMR in Boronic Acid Chemistry

The ¹⁹F nucleus is a spin-1/2 nucleus with 100% natural abundance and a high gyromagnetic ratio, making it highly sensitive for NMR spectroscopy.[1][2] The large chemical shift dispersion of ¹⁹F NMR, often spanning over 400 ppm, typically results in less signal overlap compared to proton (¹H) NMR, simplifying spectral analysis.[3][4] This is particularly advantageous when studying the complex equilibria and reactions of boronic acids.

The chemical shift of the fluorine atom in 4-fluorophenyl boronic acid is exquisitely sensitive to changes in the electronic environment of the boronic acid moiety. This allows for the precise monitoring of:

  • Esterification reactions: The formation of boronate esters upon reaction with diols leads to significant changes in the ¹⁹F chemical shift.

  • Purity assessment: Common impurities, such as the corresponding trimeric anhydride (boroxine), can often be identified and quantified.

  • Binding studies: Interactions with biologically relevant molecules can be observed and characterized.[5]

  • Reaction kinetics: The progress of reactions involving the boronic acid can be monitored in real-time.

Experimental Protocols for High-Quality ¹⁹F NMR Data

Acquiring meaningful and reproducible ¹⁹F NMR data necessitates careful attention to experimental parameters. The following protocol provides a robust starting point for the analysis of 4-fluorophenyl boronic acids.

Sample Preparation
  • Solvent Selection: The choice of solvent is critical as it can influence the chemical shift and the equilibrium between the boronic acid and its boroxine.

    • Aprotic Solvents (e.g., DMSO-d₆, CDCl₃): In these solvents, 4-fluorophenyl boronic acid exists in equilibrium with its trimeric anhydride, 4-fluorophenylboroxine. The position of this equilibrium is concentration and water content dependent.

    • Protic Solvents (e.g., D₂O, Methanol-d₄): In protic solvents, the boronic acid form is generally favored. The pH of aqueous solutions should be controlled with buffers, as the boron center can exist in either a trigonal planar or a tetrahedral state depending on the pH.[5]

  • Concentration: A typical concentration for routine ¹⁹F NMR is 10-20 mg of the boronic acid dissolved in 0.5-0.7 mL of the deuterated solvent. For quantitative analysis, the concentration should be accurately known.

  • Internal Standard: For quantitative ¹⁹F NMR (qNMR), an internal standard with a known concentration and a resonance that does not overlap with the analyte signals is essential. Common standards include fluorobenzene or trifluorotoluene.

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for your specific instrument and sample.

ParameterRecommended ValueRationale
Pulse ProgramA standard 1D pulse-acquire sequence is usually sufficient.For quantitative measurements, ensure a calibrated 90° pulse is used.
Acquisition Time (AT)1-2 secondsTo ensure good digital resolution.
Relaxation Delay (D1)5 x T₁ of the longest relaxing signalCrucial for accurate integration in quantitative analysis. A D1 of 10-20 seconds is often a safe starting point.
Number of Scans (NS)16-64Dependent on sample concentration; sufficient scans should be acquired to achieve a good signal-to-noise ratio.
Spectral Width (SW)~200 ppmCentered around the expected chemical shift of the aryl fluoride (~ -110 to -120 ppm).
Decoupling¹H decoupling is recommendedTo simplify the spectrum by removing ¹H-¹⁹F couplings, resulting in a sharp singlet.

Interpreting the ¹⁹F NMR Spectrum of 4-Fluorophenyl Boronic Acid

The ¹⁹F NMR spectrum of a pure sample of 4-fluorophenyl boronic acid in an appropriate solvent and with ¹H decoupling will exhibit a single sharp resonance.

Chemical Shift (δ)

The chemical shift of 4-fluorophenyl boronic acid is typically observed in the range of -110 to -118 ppm relative to CFCl₃. The exact chemical shift is influenced by several factors:

  • Solvent: As shown in the table below, the solvent can cause shifts of several ppm. This is due to solvent-solute interactions that alter the electronic environment of the fluorine nucleus.[6][7]

  • Concentration: In aprotic solvents, the equilibrium between the boronic acid and its boroxine is concentration-dependent, which can lead to changes in the observed chemical shift.

  • pH: In aqueous solutions, the hybridization state of the boron atom (trigonal planar vs. tetrahedral) is pH-dependent, which in turn affects the ¹⁹F chemical shift.

Coupling Constants (J)

Without proton decoupling, the ¹⁹F resonance will appear as a complex multiplet due to coupling with the aromatic protons. The most significant couplings are:

  • ³J(F, H_ortho): Typically in the range of 8-10 Hz.

  • ⁴J(F, H_meta): Typically in the range of 5-7 Hz.

These coupling constants can provide valuable structural confirmation.[8]

Comparison with Alternatives: Boronate Esters and Boroxines

A key application of ¹⁹F NMR is to monitor the conversion of 4-fluorophenyl boronic acid into its derivatives.

Boronate Esters

The reaction of a boronic acid with a diol, such as a carbohydrate or catechol, forms a cyclic boronate ester. This conversion from a trigonal planar boronic acid to a tetrahedral boronate ester results in a significant upfield shift in the ¹⁹F NMR spectrum.

  • Typical Chemical Shift Change: The formation of a boronate ester can cause an upfield shift of 5-15 ppm . The magnitude of this shift is dependent on the structure of the diol and the solvent.

This distinct chemical shift change allows for the straightforward monitoring of esterification reactions and the quantification of binding events.

Boroxines (Trimeric Anhydrides)

In non-aqueous, aprotic solvents, boronic acids exist in equilibrium with their corresponding boroxines. The formation of the boroxine involves the dehydration of three boronic acid molecules to form a six-membered ring.

boroxine_equilibrium cluster_boronic_acid 4-Fluorophenyl Boronic Acid cluster_boroxine 4-Fluorophenylboroxine 3_FPBA 3 x FPBA F-Ph-B(OH)₂ Boroxine (F-Ph-BO)₃ FPBA->Boroxine - 3 H₂O Boroxine->FPBA + 3 H₂O 3_H2O + 3 H₂O characterization_workflow prep Sample Preparation (Solvent, Concentration, Standard) acquire ¹⁹F NMR Data Acquisition (Proton Decoupled) prep->acquire process Data Processing (Phasing, Baseline Correction, Integration) acquire->process analyze Spectral Analysis process->analyze chem_shift Chemical Shift Analysis analyze->chem_shift integration Integration Analysis analyze->integration coupling Coupling Analysis (Non-decoupled spectrum) analyze->coupling purity Purity Assessment chem_shift->purity structure Structural Confirmation chem_shift->structure reaction Reaction Monitoring chem_shift->reaction integration->purity integration->reaction coupling->structure

Caption: Workflow for the ¹⁹F NMR characterization of 4-fluorophenyl boronic acids.

Conclusion

¹⁹F NMR spectroscopy is an indispensable tool for the characterization of 4-fluorophenyl boronic acids. Its high sensitivity and wide chemical shift range provide a clear and detailed picture of the chemical state of these important compounds. By understanding the factors that influence the ¹⁹F NMR spectrum and by employing robust experimental protocols, researchers can confidently assess the purity, monitor the reactions, and elucidate the interactions of 4-fluorophenyl boronic acids, thereby accelerating their research and development efforts.

References

  • Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. The Royal Society of Chemistry. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645. PubChem. Available at: [Link]

  • Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization. ChemRxiv. Available at: [Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. Available at: [Link]

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC. Available at: [Link]

  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. ChemRxiv. Available at: [Link]

  • Simple Boronic Acid Based NMR Protocols for Determining the Enantiomeric Excess of Chiral Amines, Hydroxylamines and Diols. University of Bath's research portal. Available at: [Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy for Diol Sensing. Journal of the American Chemical Society. Available at: [Link]

  • 19Flourine NMR. University of Ottawa. Available at: [Link]

  • Quantitative NMR Spectroscopy. University of Bristol. Available at: [Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. OPUS Würzburg. Available at: [Link]

  • NMR Spectroscopy :: 19F NMR Coupling Constants. University of Wisconsin-Madison. Available at: [Link]

  • Fluorine NMR. University of Washington. Available at: [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. Available at: [Link]

  • Fluorine-19 Nuclear Magnetic Resonance. DTIC. Available at: [Link]

Sources

Mass Spectrometry Analysis of Boronic Acid Esterification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Analysis of Boronic Acid Esterification Content Type: Publish Comparison Guide

Executive Summary

For researchers in drug discovery (e.g., covalent inhibitors like Bortezomib) and chemical biology (sugar sensing), the analysis of boronic acids presents a unique "Heisenberg" challenge: the act of observation often alters the species. In the gas phase of a mass spectrometer, boronic acids (


) aggressively dehydrate to form cyclic boroxine trimers (

), creating spectral artifacts that obscure purity and concentration data.

This guide compares the industry-standard Direct ESI-MS against the superior Derivatization-Enhanced LC-MS (the "Product" methodology). We demonstrate why stabilizing boronic acids as esters (using Pinacol, MIDA, or Catechols) prior to analysis is not just a preparation step—it is a requisite for quantitative integrity.

Part 1: The Core Challenge – The "Boroxine Artifact"

Before comparing methods, one must understand the failure mode of standard analysis. Under the desolvation conditions of Electrospray Ionization (ESI), free boronic acids undergo thermally induced dehydration.

The Observation: You inject a pure boronic acid (MW: 150), but the mass spectrum shows a dominant peak at MW 396 (


).
The False Conclusion:  The sample has polymerized or degraded.
The Reality:  The sample is pure, but the method induced an artifact.
Mechanism of Artifact Formation

Figure 1: The "Boroxine Trap" in standard ESI-MS versus the stability of the Esterification pathway.

Part 2: Comparative Analysis

We compare three primary analytical approaches: Method A (Direct ESI-MS) , Method B (The "Product" - Derivatization-Enhanced MS) , and Method C (MALDI-TOF) .

Performance Matrix
FeatureMethod A: Direct ESI-MS Method B: Derivatization-Enhanced MS (Recommended)Method C: MALDI-TOF
Primary Analyte Free Acid / Boroxine mixStable Ester (Pinacol/MIDA)Matrix Adducts
Spectral Clarity Low (Complex adducts:

,

, Trimer)
High (Single dominant peak

,

)
Medium (Matrix interference <500 Da)
Quantitation Poor (Ionization efficiency varies with pH/cone voltage)Excellent (Linear response; defined ionization species)Variable (Spot-to-spot heterogeneity)
Sample Prep None (Dilute & Shoot)15-30 min (Incubation)10 min (Crystallization)
Sensitivity Moderate (Acidic protons suppress signal in (+) mode)High (Hydrophobic tags increase ionization efficiency)Low for small molecules
Key Risk False identification of impurities (trimers)Hydrolysis on-column (if LC conditions not optimized)Matrix suppression
Part 3: Deep Dive – The "Product" Methodology

The "Product" here is the In-Situ Esterification Protocol . By converting the dynamic boronic acid into a kinetically stable ester, we "lock" the molecule into a state that survives the transition from liquid to gas phase.

Variant 1: Pinacol Derivatization (Standard)

Pinacol (2,3-dimethyl-2,3-butanediol) is the industry standard because the resulting 5-membered ring is sterically hindered and hydrolytically stable.

  • Why it works: The empty p-orbital of boron is satisfied by the donation from oxygen, and the bulk of the methyl groups prevents the approach of water molecules that would trigger hydrolysis.

  • MS Benefit: Pinacol esters are lipophilic, significantly enhancing ionization in positive ESI mode (

    
    ) compared to the free acid.
    
Variant 2: Charge-Tagged Complexation (Advanced)

For trace analysis (e.g., genotoxic impurity screening), neutral pinacol esters may not ionize well enough.

  • The Solution: Use a cationic diol, such as Dopamine or N-methyl-D-glucamine .

  • Mechanism: The diol binds the boron, while the amine group carries a permanent positive charge. This transforms a "hard-to-ionize" neutral molecule into a "pre-charged" ion, increasing sensitivity by 10-100x.

Experimental Data: Stability Comparison

In a study comparing phenylboronic acid (PBA) analysis:

  • Direct ESI: Spectrum showed 40% PBA monomer, 60% Boroxine trimer.

  • Pinacol-Derivatized: Spectrum showed >99% Pinacol Ester (

    
    ), with zero  boroxine detected.
    
Part 4: Validated Protocols

These protocols are designed to be self-validating. If the reaction works, the mass shift is distinct (+82 Da for Pinacol).

Protocol A: Rapid Pinacol Derivatization for LC-MS

Purpose: Routine purity check of boronic acids.

  • Preparation:

    • Prepare a 100 mM Pinacol stock in Acetonitrile (ACN).

    • Prepare sample boronic acid at ~1 mg/mL in ACN.

  • Reaction:

    • Mix 10 µL Sample + 10 µL Pinacol Stock + 80 µL ACN.

    • Critical Step: Add 1 µL of Formic Acid (catalyst).

    • Incubate at Room Temp for 15 minutes.

  • LC-MS Conditions:

    • Column: C18 (Low Silanol activity recommended, e.g., Waters XTerra or BEH).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: ACN + 0.1% Formic Acid.

    • Note: High pH (Ammonium Acetate pH 9) can stabilize esters on-column but suppresses positive mode ionization. Acidic conditions are preferred for Pinacol esters.

  • Detection:

    • Monitor for Mass =

      
       (Pinacol - 2H2O).
      
Protocol B: 11B-NMR Cross-Validation (The "Truth" Check)

When MS data is ambiguous, 11B-NMR is the referee.

  • Free Acid: Broad peak at ~30 ppm.

  • Ester: Sharp peak shifted upfield (~34 ppm for pinacol).

  • Tetrahedral Boronate (Anionic): Sharp peak at ~5-10 ppm.

Part 5: Workflow Visualization

The following diagram illustrates the decision logic for selecting the correct ionization strategy based on the analyte type.

Figure 2: Decision Matrix for selecting the optimal MS workflow.

References
  • BenchChem. (2025). Identifying and characterizing impurities in allenylboronic acid samples. Retrieved from .

  • Yan, J., et al. (2013). Arylboronic acid chemistry under electrospray conditions. Journal of Mass Spectrometry. Retrieved from .

  • Kumar, A., et al. (2014). Accurate Analysis of Boronic Pinacol Esters Using Low Residual Silanol Silica Based Reversed Phase HPLC. Journal of Liquid Chromatography & Related Technologies. Retrieved from .

  • Lounis, M. A., et al. (2022). Boronic Acid Mass Tags for the Specific Detection and Imaging of Diol Compounds. MSACL Conference. Retrieved from .

  • Gao, P., et al. (2021). Boron Isotope Tag-Assisted Ultrahigh-Performance Liquid Chromatography Coupled with High-Resolution Mass Spectrometry for Discovery and Annotation of cis-Diol-Containing Metabolites. Analytical Chemistry. Retrieved from .

  • Sigma-Aldrich. (2024). MIDA Boronates: Stable Boronic Acid Surrogates. Retrieved from .

Potency Showdown: 4-Fluoro-Phenylalanine Boronic Acid vs. Its Non-Fluorinated Counterpart in Enzyme Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of enzyme inhibitor design, particularly for serine proteases, the strategic incorporation of fluorine into pharmacophores has emerged as a powerful tool to enhance potency and modulate physicochemical properties. This guide provides an in-depth comparison of the inhibitory potential of 4-fluoro-phenylalanine boronic acid against its non-fluorinated parent compound, phenylalanine boronic acid. We will delve into the mechanistic rationale for the observed differences in potency, supported by experimental data, and provide a detailed protocol for researchers to conduct their own comparative assessments.

The Fluorine Advantage: More Than Just an Isostere

The substitution of hydrogen with fluorine, the most electronegative element, imparts a unique set of properties to a molecule that can profoundly influence its biological activity. In the context of phenylalanine boronic acid, the introduction of a fluorine atom at the para position of the phenyl ring is not a trivial modification. The strong electron-withdrawing nature of fluorine enhances the Lewis acidity of the boronic acid moiety. This heightened acidity is crucial for the key interaction with the catalytic serine residue in the active site of serine proteases, leading to the formation of a more stable, reversible covalent tetrahedral adduct.[1][2] This enhanced interaction is a primary driver for the increased inhibitory potency observed in fluorinated boronic acids.

Furthermore, fluorination can influence other key drug-like properties. It can increase metabolic stability by blocking sites susceptible to oxidative metabolism and can modulate lipophilicity, which in turn affects cell permeability and bioavailability.[3]

Comparative Potency: Experimental Evidence

A key study investigating the impact of fluorination on the inhibitory activity of bovine pancreatic trypsin inhibitor (BPTI) variants against the serine protease α-chymotrypsin provides a strong case in point. In this research, the P1 residue of BPTI, which directly interacts with the enzyme's active site, was modified with various fluorinated and non-fluorinated amino acid analogs. The results, summarized in the table below, demonstrate a significant enhancement in inhibitory potency upon fluorination.

BPTI VariantP1 ResidueKi (nM)Fold Increase in Potency (vs. K15Abu)
K15AbuAminobutyric acid (non-fluorinated)13701
K15DfeGlyDifluoroethylglycine (fluorinated)68~20

Data sourced from Leppkes et al., RSC Chem. Biol., 2022.[4][5]

The ~20-fold increase in potency observed with the difluorinated analog compared to its non-fluorinated counterpart highlights the profound impact of fluorine in strengthening the inhibitor-enzyme interaction. This data strongly suggests that a similar trend would be observed in a direct comparison between 4-fluoro-phenylalanine boronic acid and phenylalanine boronic acid.

Mechanism of Action: A Reversible Covalent Dance

The inhibitory action of phenylboronic acids against serine proteases is a well-characterized process involving the formation of a reversible covalent bond. The boronic acid moiety acts as a transition-state analog, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis. The electrophilic boron atom is attacked by the nucleophilic hydroxyl group of the catalytic serine residue in the enzyme's active site, forming a stable but reversible tetrahedral boronate adduct. This interaction effectively blocks the enzyme's catalytic activity.

Diagram: Mechanism of Serine Protease Inhibition by Phenylboronic Acid

InhibitionMechanism cluster_inhibitor Inhibitor Structure cluster_complex Complex Structure Enzyme Serine Protease (Active Site with Ser-OH) Complex Tetrahedral Adduct (Enzyme-Inhibitor Complex) Enzyme->Complex + Inhibitor Inhibitor Phenylalanine Boronic Acid (R-B(OH)2) Complex->Enzyme Reversible Dissociation Inhibitor_structure R-B(OH)2 Complex_structure Enzyme-Ser-O-B(OH)2-R

Caption: Reversible covalent inhibition of a serine protease by a phenylboronic acid derivative.

Experimental Protocol: Head-to-Head Comparison of Inhibitor Potency

To enable researchers to directly compare the potency of 4-fluoro-phenylalanine boronic acid and phenylalanine boronic acid, a detailed protocol for a colorimetric serine protease inhibition assay is provided below. This assay is based on the cleavage of a chromogenic substrate by a model serine protease, such as chymotrypsin or trypsin.

Materials and Reagents
  • Serine Protease (e.g., α-Chymotrypsin, Trypsin)

  • Chromogenic Substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide for Chymotrypsin)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

  • 4-fluoro-phenylalanine boronic acid

  • Phenylalanine boronic acid

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Experimental Workflow

Diagram: Serine Protease Inhibition Assay Workflow

AssayWorkflow A Prepare Reagent Solutions - Enzyme - Substrate - Inhibitors (in DMSO) B Add Assay Buffer to Microplate Wells A->B C Add Inhibitor Solutions (Varying Concentrations) B->C D Add Enzyme Solution (Pre-incubate with Inhibitor) C->D E Initiate Reaction by Adding Substrate Solution D->E F Incubate at Controlled Temperature E->F G Measure Absorbance at Specific Wavelength (e.g., 405 nm for p-nitroanilide) F->G H Data Analysis - Calculate % Inhibition - Determine IC50 or Ki G->H

Caption: Step-by-step workflow for a colorimetric serine protease inhibition assay.

Detailed Procedure
  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the chromogenic substrate in DMSO.

    • Prepare stock solutions of 4-fluoro-phenylalanine boronic acid and phenylalanine boronic acid in DMSO. Perform serial dilutions to obtain a range of inhibitor concentrations.

  • Assay Setup:

    • In a 96-well microplate, add the assay buffer to each well.

    • Add the desired volume of each inhibitor dilution to the respective wells. Include a control well with DMSO only (no inhibitor).

    • Add the enzyme solution to all wells except for the blank (which contains only buffer and substrate).

    • Pre-incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the chromogenic substrate solution to all wells.

    • Immediately start monitoring the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide) using a microplate reader. Take readings at regular intervals for a set duration.

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value for each compound.

    • If the inhibition is competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.[1]

Conclusion

The strategic incorporation of fluorine into the phenylalanine boronic acid scaffold is a well-supported strategy for enhancing inhibitory potency against serine proteases. The electron-withdrawing nature of fluorine increases the Lewis acidity of the boronic acid, leading to a more stable interaction with the catalytic serine residue. Experimental evidence from related fluorinated inhibitors demonstrates a significant increase in potency. The provided experimental protocol offers a robust framework for researchers to directly quantify and compare the inhibitory activities of 4-fluoro-phenylalanine boronic acid and its non-fluorinated analog, enabling informed decisions in the design and development of novel therapeutic agents.

References

  • Leppkes, J., et al. (2022). Fluorine-induced polarity increases inhibitory activity of BPTI towards chymotrypsin. RSC Chem. Biol.
  • Thermo Fisher Scientific. (n.d.). Pierce Protease Assay Kit.
  • United States Biological. (n.d.). Protease Detection Kit, Colorimetric, BioAssay.
  • Bioactive Properties of a Serine Protease Inhibitor Purified
  • Deciphering the Molecular Mechanism of HCV Protease Inhibitor Fluorination as a General Approach to Avoid Drug Resistance. (2021). bioRxiv.
  • Philipp, M., & Bender, M. L. (1971). Inhibition of Serine Proteases by Arylboronic Acids.
  • Gerig, J. T., & Reinheimer, J. D. (1985). NMR studies of fluorinated serine protease inhibitors. J Biol Chem, 260(8), 4713-7.
  • Santos, W. L., et al. (2021). Merging the Versatile Functionalities of Boronic Acid with Peptides. MDPI.
  • Goel, A., et al. (1994). Inhibition of chymotrypsin by fluorinated alpha-keto acid derivatives. Biochem Pharmacol, 47(8), 1429-35.
  • Roche. (n.d.). The Complete Guide for Protease Inhibition.
  • Purification and biochemical characterization of protease from the seeds of Cyamopsis tetragonoloba. (2022). Journal of Applied Biology and Biotechnology.
  • Site-specific fluorination of serine protease inhibitor BPTI for the investigation of protein-protein interactions. (2022). Freie Universität Berlin.
  • Jung, M., et al. (2002). Structure−Activity Relationships on Phenylalanine-Containing Inhibitors of Histone Deacetylase: In Vitro Enzyme Inhibition, Induction of Differentiation, and Inhibition of Proliferation in Friend Leukemic Cells. Journal of Medicinal Chemistry, 45(13), 2823-2830.
  • Enzyme Inhibition Based Biosensors: A Review. (n.d.).
  • Kong, Y., et al. (2024). Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Bioorg Med Chem, 116, 117999.
  • Sporzyński, A., & Szlązak, K. (2018). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 23(5), 1171.
  • Potassium organotrifluoroborates as noncovalent inhibitors of serine proteases. (n.d.). Royal Society of Chemistry.
  • Goz, B., et al. (1986). Compounds That Inhibit Chymotrypsin and Cell Replication. Biochem Pharmacol, 35(20), 3587-91.
  • Sigma-Aldrich. (n.d.). 4-Fluorophenylboronic acid.
  • Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. (n.d.).

Sources

A Comparative Guide to the Selectivity of Fluorinated Boronic Acids for the Beta-5 Proteasome Subunit

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for highly selective and potent therapeutic agents is a continuous endeavor. In the realm of targeted cancer therapy, the ubiquitin-proteasome system has emerged as a pivotal target, with the proteasome inhibitor bortezomib marking a significant milestone in the treatment of multiple myeloma and mantle cell lymphoma.[1] This guide provides an in-depth technical comparison of fluorinated boronic acids, a promising class of proteasome inhibitors, and their selectivity for the catalytically active beta-5 (β5) subunit of the 20S proteasome. We will delve into the mechanistic underpinnings of their action, present supporting experimental data, and provide detailed protocols for assessing their efficacy and selectivity.

The Proteasome: A Central Hub for Protein Degradation and a Key Therapeutic Target

The 26S proteasome is a large, multicatalytic protease complex responsible for the degradation of the majority of intracellular proteins, thereby regulating a myriad of cellular processes, including cell cycle progression, signal transduction, and apoptosis.[2][3] The proteolytic activity resides within the 20S core particle, which is composed of four stacked heptameric rings. The two inner rings are made up of seven different beta subunits, three of which (β1, β2, and β5) harbor the catalytically active sites.[4] These subunits exhibit distinct substrate specificities:

  • β1 (Caspase-like activity): Cleaves after acidic residues.

  • β2 (Trypsin-like activity): Cleaves after basic residues.

  • β5 (Chymotrypsin-like activity): Cleaves after hydrophobic residues.

The chymotrypsin-like activity of the β5 subunit is considered the rate-limiting step in protein degradation by the proteasome.[5] Consequently, the development of inhibitors that selectively target this subunit has been a major focus of drug discovery efforts.[6][7]

Boronic Acids: A Privileged Scaffold for Proteasome Inhibition

Boronic acids, particularly dipeptidyl boronic acids, have proven to be highly effective reversible inhibitors of the proteasome.[1][8] The boron atom in the boronic acid moiety forms a stable, yet reversible, tetrahedral intermediate with the N-terminal threonine residue of the proteasome's active sites.[1][9] This interaction effectively blocks the catalytic activity of the enzyme.

Bortezomib, the first-in-class proteasome inhibitor, is a dipeptidyl boronic acid that exhibits potent and selective inhibition of the β5 subunit.[5][6] However, the pursuit of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles continues to drive research in this area.[10]

The Role of Fluorine: Enhancing Potency and Modulating Properties

The strategic incorporation of fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry to enhance various properties, including metabolic stability, membrane permeability, and binding affinity.[11][12][13] In the context of boronic acid proteasome inhibitors, fluorination can influence the electronic properties of the molecule, potentially leading to stronger interactions with the target enzyme.[14] Structure-activity relationship (SAR) studies have shown that the introduction of fluorine at specific positions on the peptide backbone can be favorable for inhibitory activity.[15]

The following diagram illustrates the general mechanism of proteasome inhibition by a dipeptidyl boronic acid.

G cluster_0 Proteasome 20S Core cluster_1 Cellular Effects Beta_5 β5 Subunit (Chymotrypsin-like) Protein_Accumulation Accumulation of Ubiquitinated Proteins Beta_5->Protein_Accumulation Inhibition of Degradation Beta_2 β2 Subunit (Trypsin-like) Beta_1 β1 Subunit (Caspase-like) Inhibitor Fluorinated Boronic Acid Inhibitor->Beta_5 High Affinity Reversible Binding Inhibitor->Beta_2 Lower Affinity Inhibitor->Beta_1 Lower Affinity Apoptosis Apoptosis Protein_Accumulation->Apoptosis caption Mechanism of selective proteasome inhibition. G cluster_0 Preparation cluster_1 Incubation cluster_2 Reaction & Measurement cluster_3 Data Analysis Reagents Prepare Assay Buffer, Fluorogenic Substrates, and Inhibitor dilutions Incubate Incubate purified 20S Proteasome with varying concentrations of fluorinated boronic acid Reagents->Incubate Add_Substrate Add subunit-specific fluorogenic substrate (e.g., Suc-LLVY-AMC for β5) Incubate->Add_Substrate Measure_Fluorescence Measure fluorescence intensity over time Add_Substrate->Measure_Fluorescence Calculate_IC50 Calculate IC50 values for each subunit (β1, β2, β5) Measure_Fluorescence->Calculate_IC50 caption Biochemical proteasome inhibition assay workflow.

Caption: Workflow for the in vitro biochemical proteasome inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT).

    • Reconstitute purified human 20S proteasome in the assay buffer to a final concentration of 1-5 nM.

    • Prepare stock solutions of fluorogenic substrates for each subunit in DMSO:

      • β5 (Chymotrypsin-like): Suc-LLVY-AMC (10 mM stock)

      • β2 (Trypsin-like): Boc-LSTR-AMC (10 mM stock)

      • β1 (Caspase-like): Z-LLE-AMC (10 mM stock)

    • Prepare serial dilutions of the fluorinated boronic acid inhibitor in DMSO and then dilute further in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 50 µL of the diluted inhibitor solutions to triplicate wells.

    • Add 25 µL of the 20S proteasome solution to each well.

    • Incubate the plate at 37°C for 15-30 minutes.

    • Initiate the reaction by adding 25 µL of the respective fluorogenic substrate (final concentration 50-100 µM) to each well.

    • Immediately place the plate in a fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity (Excitation: ~360-380 nm, Emission: ~460 nm) every 1-2 minutes for 30-60 minutes.

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cell-Based Assay: Proteasome-Glo™ Cell-Based Assay

This commercially available luminescent assay measures the activity of the three proteasome subunits directly in cultured cells, providing a more physiologically relevant assessment of inhibitor potency and selectivity. [9][15] Workflow Diagram:

G cluster_0 Cell Culture & Treatment cluster_1 Lysis & Reaction cluster_2 Measurement & Analysis Plate_Cells Plate cells in a 96-well plate Add_Inhibitor Treat cells with varying concentrations of fluorinated boronic acid Plate_Cells->Add_Inhibitor Add_Reagent Add Proteasome-Glo™ Reagent (containing luminogenic substrate and luciferase) Add_Inhibitor->Add_Reagent Measure_Luminescence Measure luminescence Add_Reagent->Measure_Luminescence Calculate_IC50 Calculate IC50 values for each subunit Measure_Luminescence->Calculate_IC50 caption Cell-based proteasome inhibition assay workflow.

Caption: Workflow for the Proteasome-Glo™ cell-based assay.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells (e.g., multiple myeloma cell line RPMI-8226) in a 96-well white-walled plate at an appropriate density and allow them to attach overnight.

    • Prepare serial dilutions of the fluorinated boronic acid in cell culture medium.

    • Remove the old medium and add 100 µL of the inhibitor-containing medium to the cells.

    • Incubate the cells for the desired treatment time (e.g., 1-2 hours) at 37°C in a CO2 incubator.

  • Assay Procedure:

    • Equilibrate the plate and the Proteasome-Glo™ Cell-Based Reagents (for β1, β2, and β5) to room temperature.

    • Add 100 µL of the appropriate Proteasome-Glo™ Reagent to each well.

    • Mix the contents on a plate shaker for 2 minutes at room temperature.

    • Incubate the plate at room temperature for 10-30 minutes to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate-reading luminometer.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Conclusion

Fluorinated boronic acids represent a promising class of proteasome inhibitors with the potential for enhanced potency and selectivity for the β5 subunit. The strategic incorporation of fluorine can significantly improve the inhibitory activity, as evidenced by the lower IC50 values of some fluorinated derivatives compared to their non-fluorinated counterparts. Rigorous evaluation using both biochemical and cell-based assays is crucial to fully characterize the selectivity profile of these compounds and to guide the development of next-generation proteasome inhibitors with improved therapeutic indices. The detailed protocols provided in this guide offer a robust framework for researchers to assess the performance of novel fluorinated boronic acids and to advance the field of targeted cancer therapy.

References

  • Zhu, Y., et al. (2010). Synthesis, in Vitro and in Vivo Biological Evaluation, and Comprehensive Understanding of Structure−Activity Relationships of Dipeptidyl Boronic Acid Proteasome Inhibitors Constructed from β-Amino Acids. Journal of Medicinal Chemistry, 53(24), 8619-8626. [Link]

  • Zhu, Y., et al. (2010). Synthesis, in vitro and in vivo biological evaluation, docking studies, and structure--activity relationship (SAR) discussion of dipeptidyl boronic acid proteasome inhibitors composed of beta-amino acids. Journal of Medicinal Chemistry, 53(5), 1990-9. [Link]

  • Kisselev, A. F., & Goldberg, A. L. (2001). Proteasome inhibitors: from research tools to drug candidates. Chemistry & biology, 8(8), 739–758.
  • Berkers, C. R., et al. (2005). Activity probe for in vivo profiling of the proteasome.
  • Dou, Q. P., & Zonder, J. A. (2014). Overview of proteasome inhibitor-based anti-cancer therapies: perspective on bortezomib and second generation proteasome inhibitors versus future generation inhibitors of ubiquitin-proteasome system. Current cancer drug targets, 14(6), 517–536. [Link]

  • Kisselev, A. F., et al. (2012). Proteasome inhibitors: an expanding army attacking a unique target. Chemistry & biology, 19(1), 99–115.
  • Li, J., et al. (2018). Design, synthesis, in vitro and in vivo evaluation, and structure-activity relationship (SAR) discussion of novel dipeptidyl boronic acid proteasome inhibitors as orally available anti-cancer agents for the treatment of multiple myeloma and mechanism studies. Bioorganic & medicinal chemistry, 26(14), 3975–3981. [Link]

  • Sanman, L. E., & Bogyo, M. (2014). Activity-based profiling of proteases. Annual review of biochemistry, 83, 249–273. [Link]

  • Zhu, Y., et al. (2010). An extensive structure−activity relationship (SAR) study of 72 dipeptidyl boronic acid proteasome inhibitors constructed from β-amino acids is reported. Journal of Medicinal Chemistry, 53(24), 8619-8626. [Link]

  • MilliporeSigma. (n.d.). 20S Proteasome Activity Assay Kit.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society reviews, 37(2), 320–330. [Link]

  • Gillis, E. P., et al. (2015). The role of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315–8359.
  • Abcam. (n.d.). Proteasome 20S Activity Assay Kit (Fluorometric) (ab112154).
  • de Vrij, J., et al. (2013). A novel class of proteasome inhibitors: in silico and in vitro evaluation of diverse chloro(trifluoromethyl)aziridines. Molecules (Basel, Switzerland), 18(10), 12363–12384. [Link]

  • Promega Corporation. (n.d.). Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Technical Bulletin.
  • Meul, T., et al. (2020). In-gel proteasome assay to determine the activity, amount, and composition of proteasome complexes from mammalian cells or tissues. STAR protocols, 1(3), 100183. [Link]

  • Dick, L. R., & Fleming, P. E. (2010). Building on bortezomib: second-generation proteasome inhibitors as anti-cancer therapy. Drug discovery today, 15(5-6), 243–249. [Link]

  • Britton, M., et al. (2010). Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit. The Biochemical journal, 430(3), 477–487. [Link]

  • Moravec, R. A., et al. (2009). Cell-based bioluminescent assays for all three proteasome activities in a homogeneous format. Analytical biochemistry, 387(2), 294–302.
  • Salvesen, G. S., & Bekes, M. (2023). Rational design of proteasome inhibitors based on the structure of the endogenous inhibitor PI31/Fub1. Proceedings of the National Academy of Sciences of the United States of America, 120(51), e2314010120. [Link]

  • Demo, S. D., et al. (2007). Antitumor activity of PR-171, a novel irreversible inhibitor of the proteasome. Cancer research, 67(13), 6383–6391.
  • Kupperman, E., et al. (2010). Evaluation of the proteasome inhibitor MLN9708 in preclinical models of human cancer. Cancer research, 70(5), 1970–1980.
  • McCormack, T. A., & O'Connor, O. A. (2021). Proteasome Inhibitors and Their Pharmacokinetics, Pharmacodynamics, and Metabolism. Clinical pharmacology and therapeutics, 110(5), 1195–1208. [Link]

  • Adams, J., et al. (1998). Potent and selective inhibitors of the proteasome: dipeptidyl boronic acids. Bioorganic & medicinal chemistry letters, 8(4), 333–338. [Link]

  • ResearchGate. (n.d.). The IC50 and Ki values measured for selected inhibitors. Retrieved from [Link]

  • Chen, D., et al. (2011). Bortezomib as the first proteasome inhibitor anticancer drug: current status and future perspectives. Current cancer drug targets, 11(3), 239–253.
  • Groll, M., et al. (2005). Crystal structure of the boronic acid based proteasome inhibitor bortezomib in complex with the yeast 20S proteasome. Structure (London, England : 1993), 13(10), 1551–1556.
  • J Proteomics. (2021). In-depth proteomic analysis of proteasome inhibitors bortezomib, carfilzomib and MG132 reveals that mortality factor 4-like 1 (MORF4L1) protein ubiquitylation is negatively impacted. Journal of proteomics, 241, 104197. [Link]

  • Driessen, C., et al. (2016). Proteasome inhibitor-adapted myeloma cells are largely independent from proteasome activity and show complex proteomic changes, in particular in redox and energy metabolism. Oncotarget, 7(23), 34338–34353. [Link]

  • WikiLectures. (2022). Second-generation Proteasome Inhibitors. Retrieved from [Link]

  • Fam, N., et al. (2017). Bortezomib Warhead-Switch Confers Dual Activity against Mycobacterial Caseinolytic Protease and Proteasome and Selectivity against Human Proteasome. Frontiers in microbiology, 8, 753. [Link]

  • Cierpicki, T. (2013). Towards rational design of fluorine substitution in small molecule inhibitors targeting protein-protein interactions. 2nd International Conference on Medicinal Chemistry & Computer Aided Drug Designing. [Link]

  • ResearchGate. (n.d.). Synthesis, in Vitro and in Vivo Biological Evaluation, Docking Studies, and Structure−Activity Relationship (SAR) Discussion of Dipeptidyl Boronic Acid Proteasome Inhibitors Composed of β-Amino Acids. Retrieved from [Link]

  • Vints, I., Gatenyo, J., & Rozen, S. (2013). Fluorination of Aryl Boronic Acids Using Acetyl Hypofluorite Made Directly from Diluted Fluorine. The Journal of organic chemistry, 78(22), 11794–11795. [Link]

  • Chauhan, D., et al. (2006). Comparative selectivity and specificity of the proteasome inhibitors BzLLLCOCHO, PS-341, and MG-132. Cancer biology & therapy, 5(6), 665–672. [Link]

  • Britton, M., et al. (2010). Characterization of a new series of non-covalent proteasome inhibitors with exquisite potency and selectivity for the 20S β5-subunit. The Biochemical journal, 430(3), 477–487. [Link]

Sources

Validating enantiomeric excess of alpha-chloro boronic esters

Validating Enantiomeric Excess of -Chloro Boronic Esters: A Comparative Technical Guide

Executive Summary

ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

1


This guide objectively compares the two industry-standard protocols for validating

Oxidative CleavageNucleophilic Displacement

The Analytical Challenge

The

  • UV Invisibility: The pinacol backbone is UV transparent. Without an aryl substituent on the carbon chain, standard UV-Vis detectors (254 nm) cannot "see" the compound.

  • Lewis Acidity & Instability: The empty p-orbital on boron makes these compounds susceptible to hydrolysis or protodeboronation on acidic silica gel, often leading to degradation during pre-analysis purification.

  • Ambiguous Stereochemistry: Direct analysis (if possible) requires specialized chiral columns that can differentiate the chloro-stereocenter without inducing degradation.

Method A: Oxidative Derivatization (The "Classic" Route)

This method relies on the stereospecific oxidation of the C-B bond to a C-O bond. It is the most common approach but requires strict adherence to pH control to prevent side reactions.

Mechanism

The reaction proceeds via a 1,2-migration of the carbon-boron bond to an oxygen atom (from peroxide) with complete retention of configuration .

  • Input:

    
    -Chloro boronic ester
    
  • Output:

    
    -Chloro alcohol (or aldehyde/epoxide if over-oxidized)
    
Protocol
  • Dissolution: Dissolve crude boronic ester (~0.1 mmol) in THF (1 mL).

  • Oxidation: Cool to 0°C. Add 3M NaOH (3 equiv) followed strictly by dropwise addition of 30%

    
     (3 equiv).
    
  • Quench: Stir for 30 mins. Quench with saturated

    
     (to destroy excess peroxide).
    
  • Extraction: Extract with

    
     or DCM.
    
  • Analysis: Analyze the organic layer directly via Chiral GC (preferred for volatile alcohols) or Chiral HPLC (if the alcohol has a chromophore).

Critical Analysis
FeatureRatingTechnical Note
Stereo-fidelity HighProceeds with retention. Risk of racemization is low unless the resulting alcohol is base-sensitive.
Detectability LowThe resulting aliphatic

-chloro alcohol still lacks a strong UV chromophore. often requires GC-FID.
Robustness MediumRisk: Volatile alcohols (low molecular weight) can be lost during solvent removal.

Method B: Nucleophilic Displacement (The "Robust" Route)

This method involves displacing the

Mechanism

The reaction proceeds via a classic


inversion of configuration
  • Input:

    
    -Chloro boronic ester
    
  • Output:

    
    -Phenoxy boronic ester
    
Protocol
  • Reagent Prep: Prepare a saturated solution of Sodium Phenoxide (PhONa) in dry DMSO or DMF.

  • Displacement: Add crude

    
    -chloro boronic ester to the PhONa solution.
    
  • Reaction: Stir at Room Temperature for 1–2 hours (monitor by TLC; the product will be UV active).

  • Workup: Dilute with water, extract with EtOAc. Wash extensively with water to remove DMSO/DMF and excess phenol.

  • Analysis: Analyze via Chiral HPLC (UV detection at 254 nm is now possible).

Critical Analysis
FeatureRatingTechnical Note
Stereo-fidelity HighProceeds with clean inversion (

).
Detectability Excellent The phenoxy group provides a strong UV signal, enabling standard Chiral HPLC use.
Robustness HighThe resulting ether is chemically stable and non-volatile, eliminating evaporative losses.

Comparative Data Summary

The following table contrasts the performance of both methods when applied to a standard aliphatic Matteson product (e.g., 1-chloro-2-methylpropyl boronate).

MetricMethod A: OxidationMethod B: Phenolysis
Primary Detector GC-FID (Gas Chromatography)HPLC-UV (Liquid Chromatography)
Sample Recovery Poor (Volatility risk)Excellent (Solids/Oils)
Stereochemical Outcome RetentionInversion
Time to Result 45 mins2 hours
Suitability for Scale-up Low (Analytical only)High (Can be a synthetic step)
"Blind Spot" Risk High (If alcohol is water soluble)Low

Decision Logic & Workflow

Use the following logic map to select the appropriate validation method for your specific substrate.

GStartStart: Alpha-Chloro Boronic Ester SampleCheckUVDoes the R-group havea UV Chromophore?Start->CheckUVDirectHPLCDirect Chiral HPLC(Rarely successful due to stability)CheckUV->DirectHPLCYesCheckVolatileIs the predicted Alcoholvolatile (BP < 150°C)?CheckUV->CheckVolatileNoMethodBMethod B: Phenolysis(PhONa / DMSO)DirectHPLC->MethodBIf unstable on columnMethodAMethod A: Oxidation(H2O2 / NaOH)CheckVolatile->MethodANoCheckVolatile->MethodBYes (Risk of Loss)AnalysisGCAnalyze via Chiral GC-FID(Retention of Config)MethodA->AnalysisGCAnalysisHPLCAnalyze via Chiral HPLC-UV(Inversion of Config)MethodB->AnalysisHPLC

Caption: Decision tree for selecting the optimal ee determination method based on substrate volatility and UV activity.

Scientific Integrity: The Self-Validating Protocol

To ensure your

Racemic Control System
  • Generate the Racemate: Intentionally set up a non-stereoselective Matteson reaction (omit the chiral director or use a racemic director) or mix enantiomers if available.

  • Derivatize the Racemate: Subject this racemic mixture to Method B (Phenolysis) .

  • Develop the Method: Run the racemic derivative on your Chiral HPLC (e.g., Chiralcel OD-H or AD-H).

    • Goal: Baseline separation of two peaks (1:1 ratio).

  • Run the Sample: Process your chiral reaction aliquot via Method B.

    • Validation: The major peak should align with one of the racemic peaks. The minor peak (if any) represents the enantiomeric impurity.

Why this matters (Causality)

Using Method A (Oxidation) often yields alcohols that overlap with solvent peaks or impurities in GC. Method B (Phenolysis) creates a distinct, high-molecular-weight species that moves away from the solvent front, providing a cleaner baseline for integration.

References

  • Matteson, D. S. (1989). "Boronic Esters in Stereodirected Synthesis." Chemical Reviews, 89(7), 1535–1551.

  • Matteson, D. S., & Majumdar, D. (1983).[2] "Homologation of boronic esters to alpha-chloro boronic esters." Organometallics, 2(11), 1529–1535.

  • Thomas, S. P., & Aggarwal, V. K. (2009). "Asymmetric synthesis of secondary alcohols and amines via the homologation of boronic esters." Angewandte Chemie International Edition, 48(6), 1096-1099.

HPLC Method Development for Polar Boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Boronic Acid Paradox

Boronic acids (


) present a unique "perfect storm" of chromatographic challenges. They are often too polar for standard C18 retention yet too hydrophobic for pure normal phase. Furthermore, they are not static analytes; they exist in a dynamic equilibrium between the free acid, the boronate anion (at higher pH), and the trimeric boroxine (anhydride) form.

Most critically, boronic acids are Lewis acids . They eagerly interact with silanols on silica-based columns, leading to severe peak tailing. They also reversibly form covalent esters with vicinal diols—meaning they can react with sugar-based stationary phases or even trace impurities in the mobile phase.

This guide objectively compares three distinct separation strategies to overcome these hurdles, moving beyond standard protocols to expert-level method development.

Mechanistic Comparison of Separation Modes

We will evaluate three primary methodologies: High-Aqueous Reversed-Phase (HA-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and the In-Situ Complexation (ISC) strategy.

Comparison Matrix
FeatureMethod A: High-Aqueous RP (HSS T3) Method B: HILIC (Zwitterionic) Method C: In-Situ Complexation
Primary Mechanism Hydrophobic interaction (high density bonding)Partitioning into water-rich layerModified hydrophobicity via ester formation
Target Analytes General polar boronic acidsExtremely polar acids; Unstable estersBoronic acids with poor peak shape
Stationary Phase C18 with proprietary endcapping (e.g., Waters HSS T3)Zwitterionic (e.g., ZIC-cHILIC) or AmideStandard C18 or C8
Mobile Phase 100% Aqueous compatible; Acidic pHHigh Organic (ACN); Ammonium AcetateAqueous/Organic + Diol Additive
MS Compatibility HighHighLow to Medium (Additive dependent)
Peak Shape Good (if silanols suppressed)ExcellentSuperior (Chemical sharpening)
Deep Dive: The Three Pillars
Method A: Modified Reversed-Phase (The "Workhorse")

Standard C18 columns suffer from "phase collapse" (dewetting) at the high aqueous conditions (95-100% water) required to retain polar boronic acids.

  • The Solution: Use specialized "100% Aqueous Compatible" columns (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18). These phases use lower ligand density or polar-embedded groups to maintain pore wetting.

  • pH Strategy: Acidic mobile phases (0.1% Formic Acid) are preferred to keep the boronic acid in its neutral form (

    
    ), maximizing retention on hydrophobic phases [1].
    
Method B: HILIC (The "Polar Specialist")

For boronic acids that elute in the void volume even on HSS T3 columns, HILIC is the gold standard.

  • Mechanism: The high organic mobile phase (typically 90% ACN) stabilizes the water layer on the polar stationary phase.

  • Crucial Advantage: Many boronic acid esters (like pinacol esters) hydrolyze rapidly in the high-water environment of RP-HPLC. HILIC's high-organic environment suppresses this hydrolysis, allowing the intact ester to be analyzed [2].

  • Phase Selection: Zwitterionic phases (ZIC-cHILIC) generally outperform bare silica by providing a thicker water layer and weak ionic interactions that repel the boronate anion.

Method C: In-Situ Complexation (The "Expert Trick")

When peak tailing is persistent due to silanol interaction, adding a Lewis base diol to the mobile phase can "mask" the boron center.

  • The Protocol: Add 5–10 mM Catechol or Sorbitol to the mobile phase.

  • Mechanism: The additive forms a cyclic boronate ester in situ.

    • Catechol: Forms a hydrophobic ester, significantly increasing retention on C18.

    • Sorbitol:[1][2][3] Forms a highly polar, anionic complex (at neutral pH), often allowing for ion-exchange mechanisms or sharpening peaks by preventing silanol adsorption [3].

Visualizing the Challenge

The following diagram illustrates the dynamic equilibria that cause peak broadening and the decision pathways for method selection.

BoronicAcidWorkflow cluster_eq Dynamic Equilibria (Cause of Tailing) Start Analyte: Polar Boronic Acid Acid Free Boronic Acid (R-B(OH)2) Start->Acid Anion Boronate Anion (R-B(OH)3)- Acid->Anion High pH Trimer Boroxine (Trimer) Acid->Trimer Dehydration Silanol Silanol Interaction (Peak Tailing) Acid->Silanol Lewis Acid Binding Check1 Is the analyte a Pinacol Ester? Acid->Check1 Anion->Acid Low pH Check2 Is it retained on C18 (k > 1)? Check1->Check2 No (Free Acid) HILIC METHOD B: HILIC (Prevents Hydrolysis) Check1->HILIC Yes (Unstable) RP_Acid METHOD A: RP-HPLC (HSS T3 Column) 0.1% Formic Acid Check2->RP_Acid Yes Complex METHOD C: Additive (Add 10mM Catechol) Check2->Complex No (Tailing/Void) Complex->RP_Acid Increases Hydrophobicity

Caption: Figure 1. Boronic acid equilibria and method selection decision tree. Note the critical branch for unstable pinacol esters toward HILIC to prevent on-column hydrolysis.

Experimental Protocols

Protocol 1: The "Golden Standard" Screening (RP-HPLC)

Use this as your starting point for 80% of boronic acids.

  • Column: Waters XSelect HSS T3 (

    
     mm, 3.5 µm) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Milli-Q).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0–2 min: Hold at 0% B (100% Aqueous). Crucial for polar retention.

    • 2–10 min: Linear ramp to 95% B.

    • 10–12 min: Hold 95% B.

    • 12.1 min: Re-equilibrate.

  • Temperature: 30°C.

  • Detection: UV at 210 nm (Boronic acids have weak chromophores; maximize sensitivity).

Protocol 2: The HILIC Setup (For Ultra-Polar/Unstable)

Use this if Protocol 1 yields


 or if analyzing hydrolytically unstable esters.
  • Column: Merck SeQuant ZIC-cHILIC (

    
     mm, 3 µm).
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).

  • Mobile Phase B: Acetonitrile (no additive).

  • Gradient:

    • 0 min: 95% B.

    • 10 min: 50% B.

    • Note: HILIC runs "backwards" compared to RP. Injection solvent must be high organic (e.g., 90% ACN) to prevent peak distortion.

Protocol 3: Catechol Complexation (The Problem Solver)

Use this to sharpen peaks or increase retention of stubborn polar acids.

  • Preparation: Dissolve catechol in Mobile Phase A to a concentration of 10 mM.

  • Mobile Phase A: 10 mM Catechol + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Workflow: Run a standard RP gradient. The catechol will form a boronate ester in-situ, rendering the analyte more hydrophobic and preventing silanol interaction.

    • Warning: Catechol is UV active. This method requires a detector that can distinguish the analyte (e.g., MS or UV if the analyte absorbs >280nm where catechol is less interfering, though catechol absorbs strongly at low UV). MS detection is preferred here.

References

  • Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Application Note 720007368. Link

  • Liu, J., et al. Strategies for the analysis of highly reactive pinacolboronate esters. Journal of Chromatography A, 2015. Link

  • Sielc Technologies. HPLC Separation of Boronic Acids. Application Method.[1][3][4][5][6][7][8][9][10][11][12][13] Link

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.